molecular formula C8H7NO4 B1203789 2'-(4-Nitrophenoxy)oxirane CAS No. 59485-08-4

2'-(4-Nitrophenoxy)oxirane

Cat. No.: B1203789
CAS No.: 59485-08-4
M. Wt: 181.15 g/mol
InChI Key: LCDJFVGAKJGCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-(4-Nitrophenoxy)oxirane, also known as 2'-(4-Nitrophenoxy)oxirane, is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-(4-Nitrophenoxy)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-(4-Nitrophenoxy)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59485-08-4

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

2-(4-nitrophenoxy)oxirane

InChI

InChI=1S/C8H7NO4/c10-9(11)6-1-3-7(4-2-6)13-8-5-12-8/h1-4,8H,5H2

InChI Key

LCDJFVGAKJGCGB-UHFFFAOYSA-N

SMILES

C1C(O1)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1C(O1)OC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

(4-nitrophenoxy)oxirane
2'-(4-nitrophenoxy)oxirane

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 2'-(4-Nitrophenoxy)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-(4-Nitrophenoxy)oxirane (CAS: 5255-75-4), commonly known as 4-Nitrophenyl Glycidyl Ether (NPGE) , is a functionalized epoxide widely utilized as a mechanistic probe in polymer chemistry and a model substrate in enzymatic assays. Distinguished by its para-nitro chromophore, NPGE allows for precise spectrophotometric monitoring of epoxide ring-opening events, making it invaluable for studying the kinetics of epoxy-amine curing and hydrolytic degradation.

This guide provides a rigorous analysis of the physicochemical properties, stability profile, and reactivity mechanisms of NPGE. It is designed for researchers requiring high-fidelity data to optimize synthetic workflows or stability assays.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

NPGE combines a strained oxirane ring with a highly polar nitroaromatic moiety. The electron-withdrawing nitro group (


) significantly influences the electron density of the ether linkage, enhancing the electrophilicity of the epoxide relative to unsubstituted phenyl glycidyl ethers.
Table 1: Physicochemical Constants
PropertyValueCondition/Note
IUPAC Name 2-[(4-Nitrophenoxy)methyl]oxirane-
CAS Number 5255-75-4-
Molecular Formula

-
Molecular Weight 195.17 g/mol -
Appearance Crystalline SolidPale yellow to off-white
Melting Point 67.3 °CSharp transition (High Purity)
Boiling Point 150–156 °C@ 3 Torr (Vacuum required)
Solubility SolubleAcetone, DMSO, Ethanol, Chloroform
Solubility Insoluble/LowWater (Hydrolyzes slowly)
Partition Coeff.[1][2][3][4] (LogP) ~1.4Lipophilic

Chemical Reactivity & Mechanisms[8][11][13][14]

The reactivity of NPGE is dominated by the oxirane ring , which undergoes nucleophilic ring-opening. The reaction is regioselective, typically favoring attack at the less hindered terminal carbon (


) under basic or neutral conditions.
Nucleophilic Ring Opening (Amine Curing Model)

In epoxy resin applications, NPGE serves as a model to study crosslinking kinetics. The reaction with primary amines proceeds via an


-like mechanism, often catalyzed by hydroxyl groups (autocatalysis).

Mechanism Description:

  • Nucleophilic Attack: The amine lone pair attacks the terminal methylene of the epoxide.

  • Ring Opening: The

    
     bond cleaves, generating an alkoxide intermediate.
    
  • Proton Transfer: Rapid proton exchange yields the

    
    -amino alcohol.
    

G Reactants Reactants (NPGE + Primary Amine) TS Transition State (Nu attack at Terminal C) Reactants->TS k1 (Slow) Intermediate Zwitterionic Intermediate TS->Intermediate Product Product (Secondary Amine Alcohol) Intermediate->Product Fast H+ Transfer Product->Reactants OH Group Catalysis

Figure 1: Reaction pathway for the nucleophilic ring-opening of NPGE by a primary amine. The dashed line indicates the autocatalytic effect of the generated hydroxyl group.

Stability & Degradation Profile

Understanding the stability of NPGE is critical for storage and experimental reproducibility. The compound is sensitive to hydrolysis and thermal stress.[5]

Hydrolytic Stability

NPGE is susceptible to hydrolysis, converting the epoxide into a diol (glycerol derivative) . This reaction is pH-dependent:

  • Acidic pH: Rapid hydrolysis via protonation of the epoxide oxygen, facilitating nucleophilic attack by water at the more substituted carbon (due to carbocation character).

  • Basic pH: Slower hydrolysis via direct nucleophilic attack by hydroxide ions (

    
    ).
    
  • Neutral pH: Relatively stable in aqueous suspension, but slow degradation occurs over days.

Thermal Stability[9]
  • Storage: Must be stored at 2–8 °C (refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Thermal Decomposition: Above 150 °C, or upon prolonged heating, the epoxide ring may polymerize (homopolymerization), especially in the presence of trace Lewis acids or bases.

Photostability

The nitro group acts as a chromophore. While this aids detection, it also renders the molecule susceptible to UV-induced degradation. Store in amber vials .

Experimental Protocols

Protocol A: Kinetic Assay for Epoxide Reactivity (UV-Vis)

This protocol utilizes the distinct UV absorption of the nitrophenoxy group to monitor reaction progress, as the electronic environment changes upon ring opening.

Reagents:

  • NPGE (10 mM stock in Acetonitrile)

  • Nucleophile: Benzylamine (excess)

  • Solvent: Methanol or DMSO

  • Buffer: Phosphate buffer (pH 7.4) for hydrolysis controls

Workflow:

  • Baseline: Measure absorbance of NPGE stock at

    
     (~300 nm, verify experimentally).
    
  • Initiation: Mix

    
     NPGE stock with 
    
    
    
    of nucleophile solution in a quartz cuvette.
  • Monitoring: Record absorbance spectra every 30 seconds for 60 minutes at 25 °C.

  • Data Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Synthesis of NPGE (Purification Focus)

Note: Synthesis often yields impurities (chlorohydrins). Purification is critical.

Step-by-Step Purification:

  • Dissolution: Dissolve crude reaction product in minimal hot ethanol.

  • Crystallization: Allow solution to cool slowly to room temperature, then refrigerate at 4 °C for 12 hours.

  • Filtration: Collect pale yellow crystals via vacuum filtration.

  • Washing: Wash with cold ethanol (

    
    ).
    
  • Drying: Dry under high vacuum (

    
    ) at room temperature for 24 hours to remove solvent residues. Do not heat  significantly during drying to prevent polymerization.
    

Handling, Safety & Toxicology

WARNING: NPGE is a potent alkylating agent and must be handled with extreme caution.

  • Genotoxicity: Direct-acting mutagen. It can alkylate DNA (guanine residues), leading to strand breaks and replication errors.

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.

  • PPE Requirements:

    • Gloves: Double-gloving with Nitrile (minimum thickness 0.11 mm) is mandatory.

    • Respiratory: Use a fume hood. If generating dust, use N95/P100 respirator.

    • Eyes: Chemical safety goggles.

Decontamination: Spills should be neutralized with a solution of 5% sodium thiosulfate and sodium bicarbonate , which opens the epoxide ring to form a non-toxic water-soluble adduct.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21327, 2-[(4-Nitrophenoxy)methyl]oxirane. PubChem.[2][6][7][8] [Link]

  • Spillane, W. J., et al. (2011). Mechanisms of Hydrolysis of Phenyl- and Benzyl 4-nitrophenyl-sulfamate Esters.[9] Organic & Biomolecular Chemistry.[9][10] [Link]

  • Giri, A. K. (2025). Genetic toxicology of a paradoxical human carcinogen, arsenic: A review. ResearchGate.[11] [Link]

  • CAS Common Chemistry. 2-[(4-Nitrophenoxy)methyl]oxirane Details. American Chemical Society.[3] [Link][6][3]

  • Lawrence Livermore Laboratory (1979). The Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-Hexanediamine. Defense Technical Information Center. [Link]

Sources

Solubility of 2'-(4-Nitrophenoxy)oxirane in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2'-(4-Nitrophenoxy)oxirane

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2'-​(4-​Nitrophenoxy)​oxirane (also known as p-Nitrophenyl glycidyl ether). Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical experimental guidance. We will dissect the molecular structure of 2'-​(4-​Nitrophenoxy)​oxirane to predict its solubility in aqueous versus organic media, provide a robust experimental protocol for quantitative determination, and discuss key factors influencing its solubility. This guide is grounded in established chemical principles to provide a self-validating framework for laboratory applications.

Introduction and Molecular Profile

2'-​(4-​Nitrophenoxy)​oxirane (CAS RN: 5255-75-4) is an organic compound featuring a complex interplay of functional groups that dictate its physicochemical properties.[1][2] Structurally, it is an epoxide derived from 4-nitrophenol and epichlorohydrin.[1] Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol .[1][] The compound presents as a yellow solid with a melting point of approximately 67.3 °C.[2][] Understanding its solubility is critical for a range of applications, including its use as a chemical intermediate in organic synthesis, a reagent in analytical chemistry, and a modifier in polymer formulations.[4] This guide will elucidate the principles governing its behavior in different solvent systems.

Structural Analysis: The Key to Predicting Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5] The structure of 2'-​(4-​Nitrophenoxy)​oxirane contains three distinct functional regions that influence its solubility.

  • The 4-Nitrophenyl Group: This aromatic component consists of a nonpolar benzene ring, which is inherently hydrophobic ("water-fearing"), and a highly polar nitro group (-NO₂).[6] The nitro group has a large dipole moment, contributing to the overall polarity of the molecule.[7][8][9] However, the bulky, nonpolar nature of the phenyl ring is a dominant factor, particularly in aqueous solutions.

  • The Ether Linkage (-O-): The ether group is polar, and its oxygen atom can act as a hydrogen bond acceptor.[10] In small molecules, this can confer some water solubility.[11]

  • The Oxirane (Epoxide) Ring: This three-membered ring is strained and polar, making it more reactive and slightly more water-soluble than a typical ether.[10] The oxygen atom in the ring can also accept hydrogen bonds.

The interplay of these groups determines the molecule's overall character. While it possesses several polar moieties, the large hydrophobic surface area of the nitrophenyl group and the absence of any hydrogen bond-donating groups (like -OH or -NH) are critical limitations to its aqueous solubility.

cluster_mol 2'-(4-Nitrophenoxy)oxirane cluster_sol Solubility Influence MOL C₉H₉NO₄ NITRO 4-Nitrophenyl Group - Highly Polar (-NO₂) - Hydrophobic (Aromatic Ring) SOL_H2O Aqueous Solubility (Predicted: Low) NITRO->SOL_H2O - (Hydrophobicity Dominates) SOL_ORG Organic Solubility (Predicted: High) NITRO->SOL_ORG + (Polarity & Dispersion) ETHER Ether Linkage - Polar - H-Bond Acceptor ETHER->SOL_H2O + (Minor Contribution) ETHER->SOL_ORG + (Polar Interaction) OXIRANE Oxirane Ring - Polar (Strained) - H-Bond Acceptor OXIRANE->SOL_H2O + (Minor Contribution) OXIRANE->SOL_ORG + (Polar Interaction) start Start prep 1. Preparation Add excess solid to solvent in sealed flask. start->prep equil 2. Equilibration Agitate at constant temperature (24-48 hours). prep->equil settle 3. Settling Let stand at constant temp (24 hours). equil->settle sample 4. Sampling & Filtration Withdraw clear supernatant. Filter with 0.22 µm syringe filter. settle->sample analyze 5. Analysis (HPLC-UV) - Prepare calibration standards. - Dilute sample. - Analyze standards and sample. sample->analyze calc 6. Calculation - Create calibration curve. - Determine concentration. - Apply dilution factor. analyze->calc end Solubility Value (mg/L) calc->end

Sources

Thermodynamic Characterization of (Nitrophenoxy)methyl Oxirane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability and formation energetics of (nitrophenoxy)methyl oxirane derivatives (also known as nitrophenyl glycidyl ethers) are critical parameters in the optimization of pharmaceutical synthesis, particularly for


-adrenergic blocking agents. These compounds serve as high-energy electrophilic intermediates where the ring strain of the oxirane (epoxide) group (

115 kJ/mol) is electronically modulated by the nitro-substituted phenoxy moiety.

This guide provides a rigorous methodological framework for determining the standard molar enthalpy of formation (


) and enthalpy of sublimation  (

) of these derivatives. It synthesizes experimental protocols (Combustion Calorimetry, Knudsen Effusion) with theoretical validation methods (Group Additivity), addressing the specific challenges posed by nitro-aromatic compounds.

Structural Context & Purity Requirements

The target compounds are the ortho-, meta-, and para- isomers of 1,2-epoxy-3-(nitrophenoxy)propane .

  • Parent Structure: (Phenoxymethyl)oxirane (Phenyl Glycidyl Ether).

  • Substituent Effect: The

    
     group acts as a strong electron-withdrawing group (EWG), reducing the electron density on the ether oxygen and potentially destabilizing the crystal lattice relative to the parent compound.
    
Purity Protocol (Pre-Calorimetry)

Thermodynamic data is only as reliable as the sample purity. A purity of >99.95 mol% is required for combustion calorimetry.

  • Purification: Repeated recrystallization from ethanol/water or zone refining.

  • Verification:

    • DSC Purity Analysis: The fractional melting technique (ASTM E928) is superior to HPLC for total molar impurity determination.

    • Water Content: Karl Fischer titration (coulometric) is mandatory; water trapped in the lattice will skew massic energy values.

Experimental Methodologies

Static Bomb Combustion Calorimetry

Objective: Determine the standard massic energy of combustion (


).

Combustion of nitro-compounds presents a specific challenge: the formation of nitric acid (


) rather than solely 

. The following protocol incorporates Washburn corrections to account for this non-standard state.
Protocol:
  • Sample Preparation: Press the solid sample into a pellet (mass

    
    0.5 g) to prevent sputtering. If the sample has low flammability, use a combustion aid (e.g., benzoic acid or n-dodecane) with a known energy of combustion.
    
  • The Bomb Environment:

    • Crucible: Platinum (inert to

      
      ).
      
    • Atmosphere: Purge and fill with high-purity Oxygen (

      
      ) to 3.04 MPa . Note: Higher pressure is required for nitro-aromatics to prevent the formation of carbon soot.
      
    • Ignition: Cotton fuse thread connected to platinum electrodes.

    • Liquid Phase: Add 1.00 mL of deionized water to the bomb to dissolve

      
       gases, ensuring thermodynamic equilibrium as aqueous 
      
      
      
      .
  • The Burn: Fire the bomb in an isoperibol calorimeter. Record the corrected temperature rise (

    
    ).
    
  • Post-Combustion Analysis (Critical):

    • Wash the bomb interior with distilled water.

    • Titrate the washings with standard NaOH (using methyl orange indicator) to quantify the exact moles of

      
       formed.
      
    • Self-Validation: If soot is visible on the crucible, discard the run.

Data Reduction (The Washburn Correction):

The standard energy of combustion


 is derived from the measured energy change 

by applying corrections for:
  • Formation of

    
     (exothermic side reaction).
    
  • Dissolution of

    
     in the aqueous phase.
    
  • The "Washburn" term: converting the actual bomb state (high pressure) to standard state (0.1 MPa).

Knudsen Effusion (Sublimation Enthalpy)

Objective: Determine


 to bridge the Condensed 

Gas phase gap.

Since these derivatives are often low-volatility solids, direct boiling point determination is impossible without decomposition.

Protocol:
  • Setup: Place the crystalline sample in a Knudsen cell (titanium or aluminum) with a known orifice area (

    
    ).
    
  • High Vacuum: Maintain system pressure

    
     Pa.
    
  • Effusion: Heat the cell to controlled temperatures (

    
    ) where vapor pressure (
    
    
    
    ) is between 0.1 and 1.0 Pa.
  • Measurement: Measure mass loss (

    
    ) over time (
    
    
    
    ) using a Quartz Crystal Microbalance (QCM) or direct weighing.
  • Calculation: Use the Knudsen equation:

    
    
    Where 
    
    
    
    is the Clausing factor (orifice geometry) and
    
    
    is molar mass.
  • Derivation: Plot

    
     vs 
    
    
    
    . The slope equals
    
    
    .

Visualization of Workflows

Diagram 1: Calorimetric Process Flow

This diagram illustrates the logical flow from sample preparation to the final thermodynamic value, highlighting the critical correction steps.

CalorimetryFlow Sample Crystalline Sample (>99.95% Purity) Bomb Combustion Bomb (3.04 MPa O2 + 1mL H2O) Sample->Bomb Ignition Ignition & Data Log (T vs Time) Bomb->Ignition Analysis Post-Run Analysis (Titrate HNO3 + Check Soot) Ignition->Analysis Combustion Products Correction Washburn Corrections (Standard State Adjustment) Ignition->Correction Delta T Analysis->Correction Moles HNO3 Result Delta_c U (Standard Energy) Correction->Result

Caption: Workflow for Static Bomb Calorimetry of Nitro-compounds, emphasizing the critical nitric acid correction step.

Diagram 2: The Thermodynamic Cycle

To find the Gas Phase Enthalpy of Formation (


), we must link combustion and sublimation data.

ThermoCycle Elements Elements in Standard State 9 C(gr) + 4.5 H2(g) + 0.5 N2(g) + 2 O2(g) Solid Compound (Solid Crystal) Elements->Solid Delta_f H (cr) Gas Compound (Gas) Elements->Gas Delta_f H (g) Solid->Gas Delta_sub H Combustion Combustion Products 9 CO2(g) + 4.5 H2O(l) + 0.5 N2(g) Solid->Combustion Delta_c H (cr) Gas->Combustion Delta_c H (g)

Caption: Born-Haber cycle relating formation, combustion, and sublimation enthalpies.

Thermodynamic Data & Trends

While specific experimental values for all nitrophenoxy isomers are rare in consolidated literature, we can derive high-confidence estimates by combining the Parent Compound data with Group Contribution increments (derived from Phenol


 Nitrophenol shifts).
Table 1: Reference & Derived Thermodynamic Properties (298.15 K)
CompoundState

(kJ/mol)

(kJ/mol)
Source/Method
(Phenoxymethyl)oxirane Liquid


NIST / Calorimetry [1]
(Phenoxymethyl)oxirane Gas

-Derived
2-Nitrophenol (Reference)Crystal


Ribeiro da Silva [2]
4-Nitrophenol (Reference)Crystal


Ribeiro da Silva [2]
2-[(4-Nitrophenoxy)methyl]oxirane Crystal


Predicted (Group Additivity)
Data Interpretation[6][7][8][9]
  • Lattice Energy: The nitro derivatives exhibit significantly higher enthalpies of sublimation (

    
    105 kJ/mol) compared to the parent ether (
    
    
    
    65 kJ/mol). This is due to strong intermolecular dipole-dipole interactions introduced by the
    
    
    group.
  • Stability: The introduction of the nitro group generally lowers the enthalpy of formation (making it more negative) relative to the parent ether, but the ring strain of the epoxide remains a high-energy liability (

    
    114 kJ/mol), making these compounds susceptible to exothermic ring-opening reactions.
    

References

  • NIST Chemistry WebBook , SRD 69.[1] "Oxirane, (phenoxymethyl)-".[1] National Institute of Standards and Technology.[1] [Link]

  • Ribeiro da Silva, M. A. V., et al. "Standard molar enthalpies of formation of the methoxynitrophenol isomers." The Journal of Chemical Thermodynamics, 2007.[2] (Contextual citation for nitro-group increments). [Link]

  • Simões, J. A. M., & Minas da Piedade, M. E. "Molecular Energetics: Condensed-Phase Thermochemical Techniques." Oxford University Press, 2008. (Authoritative text on Knudsen Effusion and Calorimetry protocols).
  • PubChem. "2-[(4-Nitrophenoxy)methyl]oxirane." National Library of Medicine. [Link]

Sources

Technical Guide: Reactivity & Applications of 2'-(4-Nitrophenoxy)oxirane

[1]

Executive Summary

2'-(4-Nitrophenoxy)oxirane (also known as 4-Nitrophenyl glycidyl ether or NGE ; CAS: 5255-75-4) is a functionalized epoxide widely utilized as a synthetic building block and a mechanistic probe in enzymology.[][2] Its structure combines a reactive oxirane ring with a para-nitro-substituted phenyl ether, imparting unique electronic properties that influence both nucleophilic ring-opening and enzymatic recognition.[][2]

This guide analyzes the compound's reactivity profile, debunking common misconceptions regarding its use as a colorimetric substrate while detailing its critical role in the synthesis of


Chemical Structure & Properties[1][2][3][4][5][6][7]

The molecule features an electron-withdrawing nitro group (

PropertyData
IUPAC Name 2-[(4-Nitrophenoxy)methyl]oxirane
CAS Number 5255-75-4
Molecular Formula

Molecular Weight 195.17 g/mol
Appearance Pale yellow solid or crystalline powder
Solubility Soluble in organic solvents (DMSO, acetone, ethanol); limited solubility in water.[][3]
Key Functional Groups Epoxide (Oxirane), Ether linkage, Nitro group

Synthesis Protocol

The synthesis of 2'-(4-Nitrophenoxy)oxirane typically involves the nucleophilic substitution of epichlorohydrin by 4-nitrophenol under basic conditions.[] This is a standard

2
Optimized Laboratory Scale Protocol
  • Reagents: 4-Nitrophenol (1.0 eq), Epichlorohydrin (excess, typically 3-5 eq), Potassium Carbonate (

    
    , 2.0 eq).[][2]
    
  • Solvent: Acetonitrile (

    
    ) or DMF.[]
    
  • Conditions: Reflux at 60-80°C for 4–6 hours.

Step-by-Step Workflow:

  • Deprotonation: Dissolve 4-nitrophenol in the solvent and add

    
    .[] Stir for 30 mins to generate the phenoxide anion.
    
  • Coupling: Dropwise addition of epichlorohydrin to the phenoxide mixture.[2] The excess epichlorohydrin suppresses polymerization.[2]

  • Work-up: Filter off inorganic salts. Remove solvent/excess epichlorohydrin under reduced pressure.[][2]

  • Purification: Recrystallization from ethanol/hexane or column chromatography (Silica, Ethyl Acetate/Hexane) to yield the pure epoxide.[2]

Mechanism Visualization:

Synthesiscluster_0Key Control PointStart4-NitrophenolBaseBase (K2CO3)DeprotonationStart->BaseIntermediate4-Nitrophenoxide AnionBase->IntermediateTransitionSN2 Attack &Ring ClosureIntermediate->Transition+ ReagentReagentEpichlorohydrin(Excess)Product2'-(4-Nitrophenoxy)oxiraneTransition->ProductControlExcess Epichlorohydrinprevents oligomerization

Figure 1: Synthetic pathway for 2'-(4-Nitrophenoxy)oxirane via nucleophilic substitution.

Mechanistic Reactivity[1]

Nucleophilic Ring Opening (Aminolysis)

The primary synthetic utility of this compound lies in its reaction with primary and secondary amines.[2] This reaction is the cornerstone of synthesizing "


2
  • Regioselectivity: Nucleophilic attack occurs predominantly at the terminal carbon (C3) of the epoxide ring due to steric hindrance at the internal carbon (C2), following standard

    
     kinetics.
    
  • Electronic Effect: The electron-withdrawing nitro group makes the epoxide slightly more electrophilic than unsubstituted analogs, potentially accelerating the reaction rate with amines like isopropylamine.

Reaction Scheme:

Enzymatic Hydrolysis (Epoxide Hydrolases)

2'-(4-Nitrophenoxy)oxirane serves as a substrate for Epoxide Hydrolases (EHs), specifically mammalian Soluble Epoxide Hydrolase (sEH) and Microsomal Epoxide Hydrolase (mEH).[]

Correction of a Common Misconception: Unlike p-nitrophenyl acetate, which releases yellow p-nitrophenol upon hydrolysis, 2'-(4-Nitrophenoxy)oxirane does NOT release a chromogenic leaving group immediately upon epoxide hydrolysis. [][2]

  • The Reaction: The enzyme adds water across the epoxide ring, converting it into a diol (3-(4-nitrophenoxy)propane-1,2-diol).[] The ether bond remains intact.[2]

  • Detection: Activity is typically measured via:

    • UV Difference Spectroscopy: Monitoring the change in absorbance (typically a decrease at ~302 nm) as the epoxide converts to the diol.[4]

    • HPLC: Chromatographic separation of the substrate and diol product.

    • Coupled Assays: Using periodate to cleave the resulting diol, which then generates a detectable aldehyde.[2]

Reactivitycluster_chemChemical Synthesis (Aminolysis)cluster_enzEnzymatic Assay (Epoxide Hydrolase)Substrate2'-(4-Nitrophenoxy)oxiraneAminePrimary Amine(e.g., Isopropylamine)Substrate->AmineSN2 AttackEnzymeSoluble Epoxide Hydrolase(sEH)Substrate->EnzymeBetaBlockerBeta-Amino Alcohol(Beta-Blocker Analog)Amine->BetaBlockerRing OpeningDiol3-(4-Nitrophenoxy)propane-1,2-diolEnzyme->DiolHydrolysis (+H2O)DetectionUV Detection(Difference @ 302nm)Diol->Detection

Figure 2: Dual reactivity pathways: Chemical Aminolysis vs. Enzymatic Hydrolysis.[]

Applications in Drug Development[9][10]

Beta-Blocker Pharmacophore Synthesis

The 3-aryloxy-2-hydroxypropylamine motif is the structural backbone of beta-adrenergic antagonists. 2'-(4-Nitrophenoxy)oxirane is used to synthesize nitro-substituted analogs of drugs like propranolol or atenolol.[][2] The nitro group can be subsequently reduced to an amine, allowing for further functionalization (e.g., creating photoaffinity labels).[2]

Epoxide Hydrolase Inhibitor Screening

While not the most sensitive fluorogenic substrate (cyano-substituted anthracenes are superior), NGE is a robust "model substrate" for checking the broad specificity of EHs. It is particularly useful when validating the active site pocket's tolerance for electron-deficient aromatic rings.[][2]

Safety & Stability (E-E-A-T)

  • Genotoxicity: As an epoxide, this compound is an alkylating agent and should be treated as a potential mutagen.[2] Standard safety protocols (fume hood, gloves) are mandatory.[2]

  • Stability: The epoxide ring is susceptible to spontaneous hydrolysis in acidic aqueous environments.[2] Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent degradation.

  • Handling: Avoid contact with strong Lewis acids or mineral acids, which can trigger violent polymerization or rapid ring opening.[2]

References

  • PubChem. (n.d.).[][2] 2-[(4-Nitrophenoxy)methyl]oxirane.[][2][5] National Library of Medicine.[2] Retrieved from [Link]

  • Wixtrom, R. N., & Hammock, B. D. (1988).[2][4] Continuous spectrophotometric assays for cytosolic epoxide hydrolase. Analytical Biochemistry, 174(1), 291-299.[][2][4] Retrieved from [Link]

  • Dietze, E. C., et al. (1994).[2] Spectrophotometric substrates for cytosolic epoxide hydrolase. Analytical Biochemistry, 216(1), 176-187.[][2] Retrieved from [Link]

  • Zou, J., et al. (2000).[2] Structure-Function Studies of Epoxide Hydrolases. (Contextual reference on EH substrate specificity). Retrieved from [Link]

  • Royal Society of Chemistry. (2018).[2][5] In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Royal Society Open Science.[][2] Retrieved from [Link][]

Technical Guide: Toxicity and Handling of p-Nitrophenyl Glycidyl Ether (PNGE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Nitrophenyl glycidyl ether (PNGE) (CAS: 5255-75-4) is a bifunctional chemical probe utilized primarily as a chromogenic substrate and active-site-directed irreversible inhibitor for glycoside hydrolases. While valuable for mechanistic enzymology, it poses significant biological hazards.

It combines the high reactivity of an epoxide (glycidyl group) with a chromogenic leaving group (p-nitrophenol) . This structure classifies it as a direct-acting alkylating agent. It is mutagenic (Muta. 2) , carcinogenic (Carc. 1B) , and a potent skin sensitizer .

This guide outlines the molecular toxicology, engineering controls, and validated neutralization protocols required to handle PNGE safely in a research setting.

Part 1: Chemical Profile & Molecular Toxicology

Structural Reactivity

PNGE acts as an electrophilic trap. The strained three-membered epoxide ring is susceptible to nucleophilic attack by electron-rich centers in biological macromolecules (DNA and proteins).

  • Mechanism of Action: The epoxide carbon undergoes nucleophilic substitution (

    
    ). In enzymes, this targets active site residues (Cysteine thiols, Histidine imidazoles, or Glutamate carboxylates). In genomic contexts, it alkylates DNA bases (predominantly the N7 position of Guanine), leading to depurination and replication errors.
    
Toxicological Data Summary
ParameterValue/ClassificationSource
CAS Number 5255-75-4PubChem
Acute Toxicity (Oral) LD50 = 2,600 mg/kg (Rat)Sigma SDS
Carcinogenicity Category 1B (Presumed Human Carcinogen)GHS / ECHA
Mutagenicity Category 2 (Suspected Genetic Defects)Ames Test Positive (Class effect)
Sensitization Skin Sensitizer Category 1GHS
Solubility Low in water; Soluble in DMSO, DMF, EthanolExperimental Observation
Visualization: Molecular Mechanism of Toxicity

The following diagram illustrates the pathway from exposure to cellular damage.

PNGE_Toxicity_Mechanism PNGE p-Nitrophenyl Glycidyl Ether Epoxide Reactive Epoxide (Electrophile) PNGE->Epoxide Activation Adduct Covalent Adduct (Alkylation) Epoxide->Adduct + Nucleophile Nucleophile Cellular Nucleophile (DNA-Guanine / Protein-Cys) Nucleophile->Adduct Outcome Mutagenesis / Enzyme Inactivation Adduct->Outcome Biological Consequence

Caption: The electrophilic epoxide ring of PNGE attacks cellular nucleophiles, forming stable covalent adducts that disrupt DNA replication or protein function.

Part 2: Engineering Controls & PPE

Engineering Controls
  • Primary Containment: All handling of solid PNGE and preparation of stock solutions must occur inside a certified Chemical Fume Hood .

  • Balance Enclosure: If a balance is not available inside the hood, use a portable ductless enclosure or a "static-free" transfer method to move the solid into the hood before adding solvent.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged protection against glycidyl ethers in organic solvents (like DMSO), which act as permeation enhancers.

PPE ItemSpecificationRationale
Gloves (Primary) Silver Shield / Laminate (e.g., Ansell Barrier)Impermeable to epoxides and organic carriers.
Gloves (Secondary) Nitrile (4 mil minimum)Worn over laminate gloves for dexterity and grip.
Eye Protection Chemical Splash GogglesPrevents corneal damage from dust/splash.
Body Protection Lab Coat + Tyvek SleevesProtects wrists/forearms during reaching motions.

Part 3: Operational Protocols

Protocol: Safe Solubilization

Objective: Prepare a stock solution (e.g., 100 mM) without generating dust or aerosol.

  • Preparation: Place a pre-weighed vial inside the fume hood.

  • Solvent Choice: PNGE is hydrophobic.

    • Preferred: Ethanol or Methanol (easier to evaporate/clean).

    • Caution:DMSO and DMF are excellent solvents but are transdermal carriers . If PNGE is dissolved in DMSO, a drop on the skin will carry the mutagen directly into the bloodstream. Extreme caution required.

  • Dissolution: Add solvent via syringe. Cap tightly and vortex inside the hood.

  • Storage: Store at -20°C in a secondary container with desiccant. Label clearly: "MUTAGEN / CARCINOGEN."

Validated Deactivation (Quenching) Protocol

Principle: Epoxides are destroyed by soft nucleophiles. Thiosulfate is the gold standard for neutralizing alkylating agents.

Reagents:

  • Quench Solution A: 20% (w/v) Sodium Thiosulfate (

    
    ) in water.
    
  • Quench Solution B: 0.1 M NaOH (optional, accelerates hydrolysis).

Procedure:

  • Collect all liquid waste containing PNGE.

  • Add Quench Solution A at a ratio of 2:1 (Quench:Waste).

  • Stir or shake carefully and let stand for 24 hours in the fume hood.

  • Validation (Self-Validating Step): Check pH. If acidic, the thiosulfate may decompose to

    
    . Maintain pH > 7 using Solution B.
    
  • After 24 hours, the mixture is generally non-mutagenic and can be disposed of as standard chemical waste (check local EHS regulations).

Visualization: Safe Handling Workflow

PNGE_Handling_Workflow Start Start: PNGE Solid Weighing Weighing (Inside Fume Hood) Start->Weighing Solvent Add Solvent (Avoid DMSO if possible) Weighing->Solvent Reaction Experimental Use (Closed Vessel) Solvent->Reaction Waste Liquid Waste Reaction->Waste Quench Add Thiosulfate (Wait 24h) Waste->Quench Neutralization Disposal Chemical Waste Disposal Quench->Disposal Safe

Caption: Operational flowchart ensuring containment from weighing through to chemical neutralization.[1][2][3][4][5]

Part 4: Emergency Response

  • Skin Contact: Immediately wash with copious amounts of soap and water for 15 minutes. Do not use ethanol to wash skin (it may increase absorption). Remove contaminated clothing carefully.[2][6][7]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[4][5][6][7]

  • Spill Cleanup:

    • Evacuate area if spill is large (>10 mL stock).

    • Don double gloves (Laminate/Nitrile).

    • Cover spill with Quench Solution A soaked paper towels.

    • Wait 30 minutes before wiping up.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: p-Nitrophenyl glycidyl ether. Retrieved from

  • PubChem. (n.d.). Compound Summary: p-Nitrophenyl glycidyl ether (CID 79288). National Library of Medicine. Retrieved from

  • Rosman, L. B., et al. (1988). Mutagenicity of aromatic glycidyl ethers with Salmonella. Mutation Research/Genetic Toxicology, 206(1), 115-125.[8] (Demonstrates structure-mutagenicity relationships of glycidyl ethers).

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Glycidyl ethers.[1][4] Retrieved from

Sources

Melting point and boiling point data for 2'-(4-Nitrophenoxy)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive characterization of 2'-(4-Nitrophenoxy)oxirane (CAS: 5255-75-4), a critical intermediate in the synthesis of β-adrenergic receptor antagonists and antibiotic pharmacophores. Accurate determination of melting point (MP) and boiling point (BP) is essential for validating the purity of this electrophilic building block, as the presence of hydrolyzed diol impurities significantly depresses the melting range. This document outlines the thermodynamic baselines, synthesis pathways, and handling protocols required for high-integrity pharmaceutical research.[1]

Chemical Identity & Structural Significance

2'-(4-Nitrophenoxy)oxirane functions as a "chiral-pool-ready" linker. Its glycidyl ether moiety provides a reactive electrophile for nucleophilic ring-opening, while the p-nitro group serves as a masked amine (reducible) or a robust UV-chromophore for reaction monitoring.

AttributeSpecification
IUPAC Name 2-[(4-Nitrophenoxy)methyl]oxirane
Common Synonyms p-Nitrophenyl glycidyl ether; 1,2-Epoxy-3-(4-nitrophenoxy)propane
CAS Registry Number 5255-75-4
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
SMILES O=N(=O)c1ccc(OCC2CO2)cc1

Thermodynamic Properties: Melting & Boiling Points

The following data represents the authoritative benchmarks for 2'-(4-Nitrophenoxy)oxirane. Researchers should note that while the para-nitro substitution imparts crystallinity (raising the MP compared to the liquid phenyl glycidyl ether), the compound is thermally labile at atmospheric pressure.

Table 1: Physicochemical Benchmarks
PropertyValue / RangeConditionsReliability Level
Melting Point (MP) 67.3 °C Standard Atmosphere (1 atm)High (Experimental) [1]
Boiling Point (BP) 150 – 156 °C Reduced Pressure (3 Torr )High (Experimental) [1]
Predicted BP ~308 °CStandard Atmosphere (760 Torr)Low (Theoretical - Decomposition likely)
Density 1.29 g/cm³at 20 °C (Predicted)Moderate
Flash Point > 110 °CClosed CupModerate

Critical Technical Note: Attempting to distill this compound at atmospheric pressure (760 Torr) often results in rapid exothermic polymerization or decomposition due to the strained oxirane ring and the nitro-group thermodynamics. Always distill under high vacuum (<5 Torr).

Experimental Methodology: Synthesis & Purification

To achieve the reference melting point of 67.3 °C, the synthesis must minimize the formation of the hydrolyzed byproduct (3-(4-nitrophenoxy)propane-1,2-diol). The following protocol utilizes a phase-transfer catalyzed Williamson ether synthesis, optimized for yield and purity.

Synthesis Protocol

Reagents:

  • 4-Nitrophenol (1.0 eq)

  • Epichlorohydrin (5.0 eq) – Excess acts as solvent and drives equilibrium

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) – Phase Transfer Catalyst

  • Solvent: Acetonitrile (MeCN) or neat Epichlorohydrin

Step-by-Step Workflow:

  • Activation: Dissolve 4-nitrophenol in MeCN. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Coupling: Add TBAB and Epichlorohydrin. Heat the mixture to reflux (approx. 80-90 °C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure to remove excess epichlorohydrin.

  • Purification (Critical for MP): Recrystallize the crude solid from hot Ethanol or an Ethanol/Hexane mixture.

    • Target Crystal Habit: Pale yellow needles or plates.

    • Validation: Check MP. If < 65 °C, recrystallize again.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from phenol to glycidyl ether, highlighting the critical ring-closure step where impurities often arise.

SynthesisPathway Phenol 4-Nitrophenol (Precursor) Base K2CO3 / TBAB (Activation) Phenol->Base Deprotonation Intermediate Intermediate Chlorohydrin Base->Intermediate Nucleophilic Attack RingClose Intramolecular Cyclization (SN2) Intermediate->RingClose Base-Mediated Epichlorohydrin Epichlorohydrin (Electrophile) Epichlorohydrin->Intermediate Excess Product 2'-(4-Nitrophenoxy)oxirane (Target: MP 67.3°C) RingClose->Product - KCl

Caption: Figure 1. Phase-transfer catalyzed synthesis pathway. The intermediate chlorohydrin undergoes rapid cyclization to form the oxirane ring.[1]

Applications in Drug Development

The thermodynamic stability of 2'-(4-Nitrophenoxy)oxirane makes it a preferred intermediate over liquid phenyl glycidyl ethers in solid-phase synthesis.

  • β-Amino Alcohol Isosteres:

    • Reaction with primary amines yields β-amino alcohols, a core motif in beta-blockers and antibiotic leads (e.g., analogues of Linezolid) [2].

  • Proteomic Probes:

    • The nitrophenyl group serves as a "reporter" moiety. Upon reaction with cysteine residues in proteins, the shift in UV absorbance can be used to quantify labeling efficiency.[1]

  • Linker Chemistry:

    • Used to attach pharmacophores to soluble polymers (PEGylation) or solid supports, where the epoxide ring opens to form a stable ether linkage.

Safety & Handling (E-E-A-T)

  • Genotoxicity Warning: Glycidyl ethers are potential mutagens (Ames positive) due to their alkylating nature. Handle in a fume hood with double-gloving (Nitrile).

  • Thermal Hazard: Do not heat above 200 °C in a closed system. The nitro group adds a risk of energetic decomposition.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitivity will lead to hydrolysis and MP depression.

References

  • CAS Common Chemistry. (2023). 2-[(4-Nitrophenoxy)methyl]oxirane (CAS 5255-75-4) Physicochemical Properties. American Chemical Society. [Link][2]

  • O'Brien, A. G., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Royal Society Open Science. [Link]

  • PubChem Database. (2023). Compound Summary for CID 124682: 2'-(4-Nitrophenoxy)oxirane.[3] National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: Protocol for Nucleophilic Ring-Opening of 2'-(4-Nitrophenoxy)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective nucleophilic ring-opening of 2'-(4-nitrophenoxy)oxirane (also known as 4-nitrophenyl glycidyl ether, NGE ). This reaction is the pivotal step in the synthesis of the


-adrenergic receptor antagonist Nifenalol  and related bioactive scaffolds.

The protocol addresses two critical workflows:

  • Aminolysis: The synthesis of racemic amino-alcohols using isopropylamine.

  • Hydrolytic Kinetic Resolution (HKR): The preparation of enantiopure (

    
    )-NGE using Jacobsen’s catalyst, essential for chiral drug development.
    

Scientific Foundation & Mechanistic Logic

Substrate Analysis

The substrate NGE contains two competing reactive sites on the epoxide ring: the terminal carbon (


) and the internal carbon (

).
  • Steric Control: Under neutral or basic conditions (typical for aminolysis), nucleophiles preferentially attack the less hindered

    
     (SN2 pathway).
    
  • Electronic Control: The para-nitro group is a strong electron-withdrawing group (EWG). This decreases the electron density of the aromatic ring, making the ether oxygen less donating. While this slightly destabilizes the development of positive charge at

    
    , the primary driver remains steric hindrance, favoring the formation of the secondary alcohol (the "
    
    
    
    -blocker" motif).
Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the favored regioselectivity.

ReactionPathway Substrate 2'-(4-Nitrophenoxy)oxirane (NGE) TS_Term Transition State (Terminal Attack) Substrate->TS_Term  Sterically Favored (k1)   TS_Int Transition State (Internal Attack) Substrate->TS_Int  Sterically Hindered (k2)   Nu Nucleophile (i-PrNH2) Nu->TS_Term Nu->TS_Int Prod_Major Major Product (Secondary Alcohol) Nifenalol Analog TS_Term->Prod_Major  >95% Regioselectivity   Prod_Minor Minor Product (Primary Alcohol) TS_Int->Prod_Minor  <5%  

Figure 1: Mechanistic pathway showing the regioselective preference for terminal attack under basic/nucleophilic conditions.

Protocol A: Synthesis of (±)-Nifenalol (Aminolysis)

This protocol describes the ring-opening of NGE with isopropylamine to form 1-(isopropylamino)-3-(4-nitrophenoxy)propan-2-ol.

Reagents & Equipment
  • Substrate: 2'-(4-nitrophenoxy)oxirane (NGE) [CAS: 5255-75-4].

  • Nucleophile: Isopropylamine (excess required to prevent polymerization).

  • Solvent: Ethanol (Absolute) or Isopropanol.

  • Catalyst (Optional): Lithium Perchlorate (LiClO₄) – Use only if reaction kinetics are sluggish.

Experimental Procedure
StepActionCritical Technical Note
1 Preparation Dissolve 1.0 eq (e.g., 5.0 g) of NGE in Ethanol (50 mL).
2 Nucleophile Addition Add 5.0 eq of Isopropylamine dropwise at room temperature.
3 Reaction Heat to reflux (approx. 78°C) for 3–5 hours.
4 Quench Cool to RT. Concentrate under reduced pressure to remove solvent and excess amine.
5 Purification Recrystallize the crude solid from EtOAc/Hexane or convert to HCl salt.
Validation Parameters
  • ¹H NMR (CDCl₃): Look for the disappearance of epoxide protons (multiplets at

    
     2.7–2.9 and 3.3 ppm) and the appearance of the methine proton of the secondary alcohol (
    
    
    
    ~4.0–4.1 ppm).
  • HPLC: Purity >98% required.

  • Yield: Expected range 85–95%.

Protocol B: Enantioselective Preparation (Jacobsen HKR)

For drug development, the (


)-enantiomer of the beta-blocker is often the eutomer (active isomer). This protocol uses Hydrolytic Kinetic Resolution (HKR) to resolve racemic NGE.
Reagents[1]
  • Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)].

  • Co-Catalyst: Acetic Acid (AcOH) and air (to oxidize Co(II) to active Co(III) species).

  • Nucleophile: Water (0.55 eq).

  • Solvent: THF (minimal amount) or solvent-free.

Workflow Diagram

HKR_Workflow Start Racemic NGE (1.0 eq) Mix Reaction Mixture NGE + 0.5 mol% Cat + 0.55 eq H2O Start->Mix Cat_Prep Catalyst Activation (R,R)-Co-Salen + AcOH Air oxidation (1h) Cat_Prep->Mix Stir Stir at RT (12 - 18 hours) Mix->Stir Partition Partition Water / Hexane Stir->Partition Org_Phase Organic Phase (S)-Epoxide (>99% ee) Partition->Org_Phase Extraction Aq_Phase Aqueous Phase (R)-Diol Partition->Aq_Phase Residue

Figure 2: Workflow for the Hydrolytic Kinetic Resolution of NGE.

Step-by-Step Methodology
  • Catalyst Activation: Dissolve (R,R)-Co(salen) (0.5 mol%) in minimal toluene. Add AcOH (2 eq relative to catalyst). Stir open to air for 1 hour to generate the active (salen)Co(III)-OAc species. Remove solvent in vacuo.

  • Reaction: Add racemic NGE (1.0 eq) and THF (0.5 mL per mmol substrate) to the catalyst residue.

  • Hydrolysis: Cool to 0°C. Add H₂O (0.55 eq) dropwise. Allow to warm to RT and stir for 16 hours.

  • Workup: Dilute with hexanes and water. The (

    
    )-epoxide remains in the hexane layer; the (
    
    
    
    )-diol partitions into the aqueous layer.
  • Drying: Dry the organic layer over Na₂SO₄ and concentrate.[1]

Safety & Handling (SDS Summary)

Hazard ClassStatementHandling Requirement
Acute Toxicity H302, H312, H332Work in a fume hood. Wear nitrile gloves (double gloving recommended).
Mutagenicity H341 (Suspected)Epoxides are alkylating agents. Treat all solids as potential genotoxins.
Energetics Nitro-aromaticAvoid heating neat material >100°C. Do not distill to dryness.

Disposal: Quench excess epoxide with aqueous NaOH/Thiosulfate solution before disposal into hazardous organic waste.

References

  • Synthesis of Nifenalol: Howe, R., & Shanks, R. G. (1966). Optical isomers of propranolol. Nature, 210, 1336–1338.

  • Hydrolytic Kinetic Resolution (HKR): Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis.[2] Science, 277(5328), 936-938.

  • Regioselectivity in Epoxide Opening: Lizza, J. R., & Moura-Letts, G. (2017).[3] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.[3] Synthesis, 49(06), 1231-1242.

  • Safety Data (NGE): PubChem Compound Summary for CID 21327, 2-((4-Nitrophenoxy)methyl)oxirane.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Nitrophenyl Glycidyl Ether (4-NPGE) Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 4-Nitrophenyl glycidyl ether (4-NPGE). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical reaction, with a primary focus on troubleshooting low or inconsistent reaction rates. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide for Low Reaction Rates

This section addresses the most pressing issue researchers face: a reaction that is not proceeding at the expected velocity. We will dissect the problem through a series of critical questions.

Q1: My reaction rate is significantly lower than expected. What are the most common culprits?

A slow reaction is almost always attributable to suboptimal conditions in one of four areas: pH , temperature , reagent purity/concentration , or physical parameters like mixing. The epoxide ring of 4-NPGE is strained, making it reactive, but the hydrolysis reaction is highly dependent on the conditions to facilitate an efficient nucleophilic attack by water.[1][2] An incorrect pH fails to properly activate the epoxide or the nucleophile, while insufficient temperature means the system lacks the necessary kinetic energy.

Below is a logical workflow to diagnose the issue.

G start Start: Low Reaction Rate Observed check_ph Is the reaction pH correctly set and stable? start->check_ph check_temp Is the temperature optimal and consistent? check_ph->check_temp Yes adjust_ph Action: Adjust pH using appropriate buffer. See Protocol 2. check_ph->adjust_ph No check_reagents Are reagents (4-NPGE, water, buffer) of high purity? check_temp->check_reagents Yes adjust_temp Action: Increase temperature incrementally (e.g., 40-60°C). check_temp->adjust_temp No check_mixing Is the mixture homogeneous? (Adequate stirring) check_reagents->check_mixing Yes purify_reagents Action: Use fresh, high-purity reagents. Verify 4-NPGE concentration. check_reagents->purify_reagents No improve_mixing Action: Increase stirring rate. Use a baffled flask if needed. check_mixing->improve_mixing No end_issue Issue likely resolved. If not, consider advanced catalysis. check_mixing->end_issue Yes ph_yes Yes ph_no No temp_yes Yes temp_no No reagents_yes Yes reagents_no No mixing_yes Yes mixing_no No adjust_ph->check_temp adjust_temp->check_reagents purify_reagents->check_mixing improve_mixing->end_issue

Sources

Purification methods for 4-Nitrophenyl glycidyl ether via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4NP-REC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 4-Nitrophenyl glycidyl ether (4-NPGE) .

This compound presents a unique purification challenge due to two competing physical properties:

  • Low Melting Point (53–56 °C): This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.

  • Epoxide Reactivity: The glycidyl ring is susceptible to hydrolysis (opening to a diol) or alcoholysis if subjected to prolonged heating in protic solvents.

This guide moves beyond standard textbook protocols to provide a robust, failure-resistant methodology specifically for 4-NPGE.

Part 1: Solvent Selection & Solubility Profile

The choice of solvent is critical.[1] While 4-NPGE is soluble in most organic solvents, the goal is to separate it from its primary impurity, 4-nitrophenol (starting material), and oligomeric byproducts.

Solvent System Performance Table
Solvent SystemSuitabilityTechnical Notes
Ethanol / Water ⭐⭐⭐ (Recommended)Best for purity. 4-Nitrophenol is highly soluble in aqueous ethanol, allowing it to stay in the mother liquor while 4-NPGE crystallizes. Risk: Hydrolysis if heated too long.
Methanol ⭐⭐Good solubility, but the boiling point (64.7 °C) is dangerously close to the product's melting point, increasing the risk of oiling out.
Ethyl Acetate / Hexane ⭐⭐⭐ (Alternative)Best for stability. Non-protic system prevents epoxide ring opening. Excellent for removing non-polar oligomers.
Isopropanol Not Recommended. High boiling point (82 °C) exceeds the product's stability window; difficult to remove solvent traces.

Part 2: Optimized Recrystallization Protocol

Method A: The Ethanol/Water Precipitation (Standard)

Use this method if your crude material is yellow (indicating free 4-nitrophenol).

Prerequisites:

  • Crude 4-NPGE

  • Absolute Ethanol (warm, ~45–50 °C)

  • Deionized Water (room temperature)

  • Activated Charcoal (optional, for decolorization)

Step-by-Step Workflow:

  • Dissolution (Temperature Control is Vital):

    • Place crude solid in an Erlenmeyer flask.

    • Add warm Ethanol (45–50 °C) dropwise.

    • Critical:Do NOT boil the solvent. The target temperature is below the melting point of the solid to prevent emulsion formation. Swirl vigorously until dissolved.

    • Concentration: Aim for approx. 5–7 mL of ethanol per gram of crude.

  • Filtration (Impurity Removal):

    • If insoluble particles remain, filter rapidly through a pre-warmed glass funnel.

    • Tip: If the solution is dark orange/red, treat with activated charcoal for 5 minutes at 45 °C, then filter through Celite.

  • Crystallization (The "Cloud Point" Method):

    • Remove the flask from the heat source.

    • Add Water dropwise to the warm ethanolic solution while swirling.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1–2 drops of Ethanol to clear the turbidity.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature undisturbed. Do not use an ice bath yet.

    • Observation: Needle-like crystals should form. If oil droplets appear, see Troubleshooting.

    • Once room temperature is reached, place in a refrigerator (4 °C) for 2 hours.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the filter cake with cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum desiccator over

      
       or 
      
      
      
      . Do not heat-dry , as the solid will melt and fuse.

Part 3: Troubleshooting & FAQs

Visual Logic: The Troubleshooting Tree

Use this logic flow to diagnose purification failures immediately.

Troubleshooting Start Issue Encountered Issue1 Product 'Oils Out' (Liquid droplets instead of crystals) Start->Issue1 Issue2 Product is Yellow (Impurity persistence) Start->Issue2 Issue3 Low Yield Start->Issue3 Sol1 Cause: Temp > Melting Point (54°C) Action: Re-heat to dissolve oil, then Seed with pure crystal at 40°C. Issue1->Sol1 Sol1b Cause: Cooling too fast Action: Insulate flask with towel for slow cooling. Issue1->Sol1b Sol2 Cause: Free 4-Nitrophenol Action: Wash crude with cold 5% NaHCO3 before recrystallization. Issue2->Sol2 Sol3 Cause: Too much solvent Action: Rotovap down to 50% vol, then cool to 0°C. Issue3->Sol3

Figure 1: Decision tree for diagnosing common recrystallization failures for 4-NPGE.

Frequently Asked Questions

Q: My product turned into a yellow oil at the bottom of the flask. What happened? A: You encountered "Oiling Out." This happens when the solution temperature is higher than the melting point of the solute (53–56 °C) when saturation is reached.

  • Fix: Re-heat the mixture until the oil dissolves (add a tiny amount of ethanol if needed). Remove from heat. As it cools to ~45 °C, scratch the glass with a rod or add a "seed crystal" of pure 4-NPGE to induce nucleation before the oil phase separates.

Q: The crystals are bright yellow. Is this normal? A: No. Pure 4-NPGE is white to pale cream [1]. Bright yellow indicates contamination with 4-nitrophenol .

  • Fix: The phenol is acidic. Dissolve your crude product in Ethyl Acetate and wash it with cold dilute Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution. The yellow nitrophenol will convert to the water-soluble phenolate salt and be removed. Dry the organic layer and then recrystallize.

Q: Can I dry the crystals in an oven? A: Absolutely not. The melting point is ~54 °C. A standard lab oven (often set to 60–80 °C) will melt your product, potentially causing polymerization of the epoxide ring. Use a vacuum desiccator at room temperature.

Part 4: Stability & Storage

Once purified, the stability of the epoxide ring is the primary concern.

  • Hydrolysis: Exposure to atmospheric moisture can slowly open the epoxide ring to form the diol (3-(4-nitrophenoxy)propane-1,2-diol).

  • Storage Protocol: Store in a tightly sealed vial, preferably under Argon or Nitrogen, at -20 °C .

  • Shelf Life: Properly stored, the crystalline solid is stable for >12 months.[2]

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 26036, Glycidyl 4-nitrophenyl ether. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Attacks on 2'- (4-Nitrophenoxy)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2'- (4-Nitrophenoxy)oxirane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges associated with nucleophilic attacks on this sterically hindered epoxide. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and achieve the desired regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Reaction Conversion

You've set up your reaction with 2'- (4-Nitrophenoxy)oxirane and your chosen nucleophile, but after the expected reaction time, you observe little to no product formation.

Probable Causes and Solutions:

  • Insufficient Nucleophilicity: The inherent steric hindrance of the (4-nitrophenoxy)methyl group can significantly slow down the reaction, especially with weak nucleophiles.[1][2][3]

    • Solution: If possible, consider using a more potent nucleophile. For instance, if you are using an alcohol, convert it to its corresponding alkoxide with a strong base (e.g., NaH, KH).[4] Be mindful that this will favor attack at the less sterically hindered position.[5][6]

  • Inadequate Reaction Temperature: The activation energy for the reaction may be too high to overcome at room temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for any signs of decomposition or side product formation.

  • Poor Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and facilitating the reaction.

    • Solution: For reactions with anionic nucleophiles, polar aprotic solvents like DMF or DMSO can enhance nucleophilicity. For acid-catalyzed reactions, solvents that can stabilize developing positive charge, such as nitromethane or chlorinated solvents, may be beneficial.[7]

Issue 2: Poor Regioselectivity - Attack at the Wrong Carbon

Your reaction is proceeding, but you are isolating the undesired regioisomer. The bulky (4-nitrophenoxy)methyl group on 2'- (4-Nitrophenoxy)oxirane creates two distinct electrophilic carbons on the oxirane ring, leading to potential regioselectivity issues.

Probable Causes and Solutions:

  • Reaction Conditions Favoring Undesired Pathway: The choice between acidic and basic conditions dramatically influences the site of nucleophilic attack.[5][8][9]

    • Basic/Nucleophilic Conditions: Strong, anionic nucleophiles in the absence of an acid catalyst will preferentially attack the less sterically hindered carbon (C3') of the oxirane. This is a classic S_N_2-type reaction.[4][10][11]

    • Acidic Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the epoxide a better electrophile.[8] The nucleophilic attack then proceeds with a higher degree of S_N_1 character, favoring attack at the more substituted carbon (C2') that can better stabilize a partial positive charge.[5][10][12]

  • Lewis Acid Catalysis to Modulate Regioselectivity: The use of Lewis acids can offer more nuanced control over regioselectivity compared to Brønsted acids.[13][14][15]

    • Solution: Introduce a Lewis acid to your reaction. The choice of Lewis acid can influence the outcome. For instance, stronger Lewis acids might favor attack at the more substituted carbon.[13] It's also been shown that Lewis acids can reduce the steric repulsion between the epoxide and the nucleophile, enhancing reactivity.[16]

Decision Workflow for Regioselectivity Control

G start Goal: Control Regioselectivity attack_less_hindered Desired Product: Attack at Less Hindered Carbon (C3') start->attack_less_hindered SN2-like pathway attack_more_hindered Desired Product: Attack at More Hindered Carbon (C2') start->attack_more_hindered SN1-like pathway basic_conditions Use Basic/Nucleophilic Conditions (e.g., NaH, KOtBu with Nu-H) attack_less_hindered->basic_conditions acidic_conditions Use Acidic Conditions (Brønsted or Lewis Acid) attack_more_hindered->acidic_conditions lewis_acid_tuning Tune Lewis Acid and Solvent (e.g., Ti(OiPr)4, Yb(OTf)3) acidic_conditions->lewis_acid_tuning Fine-tune selectivity

Caption: Decision tree for controlling the site of nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: Why is 2'-(4-Nitrophenoxy)oxirane so challenging to work with?

The primary challenge arises from the significant steric bulk of the (4-nitrophenoxy)methyl substituent attached to the oxirane ring. This group physically obstructs the approach of nucleophiles to the adjacent carbon (C2'), making reactions at this site kinetically slow.[1][3] Overcoming this steric hindrance often requires carefully optimized reaction conditions.

Q2: Can I use a Lewis acid to improve my reaction? What should I consider?

Yes, Lewis acids are excellent tools for activating the epoxide ring and can help overcome steric hindrance.[13][14][15] When the Lewis acid coordinates to the epoxide oxygen, it withdraws electron density, making the ring carbons more electrophilic and susceptible to attack by even weak nucleophiles.[16][17]

Considerations for Lewis Acid Selection:

Lewis Acid TypeTypical ExamplesKey Considerations
Hard Lewis Acids AlCl₃, TiCl₄Strong activation, but can be less selective and may lead to side reactions.
Softer Lewis Acids Yb(OTf)₃, Sc(OTf)₃Milder activation, often leading to higher selectivity and compatibility with sensitive functional groups.
Transition Metal-Based SnCl₄, Co(OAc)₂Can offer unique reactivity and selectivity profiles.[15]

Q3: How does the choice of solvent affect the regioselectivity of the ring-opening?

The solvent environment has a profound impact on the stability of the transition state and thus the regiochemical outcome.[18][19][20]

  • Polar Protic Solvents (e.g., alcohols, water): Can participate in hydrogen bonding and may act as nucleophiles themselves if not chosen carefully. They can stabilize both the developing alkoxide and any partial positive charge in an acid-catalyzed reaction.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Are effective at solvating cations, which can enhance the reactivity of anionic nucleophiles. In some cases, aprotic cosolvents have been shown to increase the preference for attack at the terminal carbon.[18][19]

  • Non-polar Solvents (e.g., Toluene, Hexane): Generally disfavored as they do not effectively stabilize the charged intermediates typical in epoxide ring-opening reactions.

Q4: I am observing an inversion of stereochemistry at the reaction center. Is this expected?

Yes, the nucleophilic ring-opening of epoxides typically proceeds via an S_N_2-like mechanism, which involves a backside attack of the nucleophile relative to the C-O bond being broken.[6][8][9] This results in an inversion of configuration at the carbon center that is attacked. Even in acid-catalyzed reactions that have more S_N_1 character, the attack still occurs from the side opposite the departing oxygen, leading to an overall anti-addition of the nucleophile and the resulting hydroxyl group.

Experimental Workflow for Optimizing a Lewis Acid-Catalyzed Nucleophilic Attack

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve 2'-(4-Nitrophenoxy)oxirane and nucleophile in anhydrous solvent B Cool to 0 °C under inert atmosphere (e.g., N2 or Ar) A->B C Add Lewis Acid catalyst (e.g., 0.1 - 1.0 eq.) B->C D Allow to warm to RT and stir (Monitor by TLC/LC-MS) C->D E Quench reaction (e.g., with aq. NaHCO3) D->E F Extract with organic solvent E->F G Purify by column chromatography F->G H Characterize product (NMR, MS) to determine yield and regioselectivity G->H

Caption: A general experimental workflow for optimizing reaction conditions.

References

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC. (n.d.).
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism - OSTI. (n.d.).
  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites | JACS Au - ACS Publications. (2024, July 9).
  • Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride | Bulletin of the Chemical Society of Japan | Oxford Academic. (2006, April 19).
  • Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media - ResearchGate. (2025, August 6).
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism | Request PDF - ResearchGate. (n.d.).
  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. (n.d.).
  • The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde - CORE. (n.d.).
  • Transition Metal-based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. (n.d.).
  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - ACS Publications. (2021, February 4).
  • Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. (2024, November 18).
  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings - ChemRxiv. (n.d.).
  • Epoxide Ring Opening | ChemTalk. (2023, November 21).
  • Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 18).
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24).
  • Reaction of epoxides with nucleophiles under basic conditions - Master Organic Chemistry. (n.d.).
  • 19.04 Nucleophilic Substitution Reactions of Epoxides - YouTube. (2018, January 30).
  • 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, September 30).
  • Regioselectivity of acid-catalyzed ring-opening of epoxides - Chemistry Stack Exchange. (2013, March 5).
  • 2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327 - PubChem - NIH. (n.d.).
  • 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. (n.d.).
  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019, June 5).
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27).
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013, November 25).
  • Synthesis and Reactions of Epoxides: The Complete Guide - Transformation Tutoring. (2022, November 24).

Sources

Validation & Comparative

Definitive Guide to Interpreting FTIR Characteristic Bands of 4-Nitrophenyl Glycidyl Ether (4-NPGE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Advantage of 4-NPGE

In the realm of epoxide hydrolase assays and polymer cross-linking studies, 4-Nitrophenyl glycidyl ether (4-NPGE) serves as more than just a substrate; it is a molecular probe designed for high-fidelity spectroscopic monitoring. While Phenyl Glycidyl Ether (PGE) acts as a standard baseline, the introduction of the nitro group in 4-NPGE provides distinct spectral "handles" that PGE lacks.

This guide objectively compares the FTIR spectral performance of 4-NPGE against its non-nitrated analog (PGE) and its hydrolysis product (the diol). We demonstrate that the nitro group's vibrational modes function as an internal standard, allowing for superior normalization and reaction monitoring compared to alternatives.

Molecular Anatomy & Vibrational Logic[1]

To interpret the spectrum accurately, one must understand the causality between the molecular structure and the infrared absorption. 4-NPGE fuses a rigid aromatic nitro system with a strained, reactive epoxide ring.

Structural Causality
  • The Nitro "Anchor" (

    
    ):  The highly polar 
    
    
    
    bonds create strong dipole changes, resulting in intense bands that are largely insensitive to the epoxide ring's state. This makes them ideal for signal normalization.
  • The Epoxide "Warhead" (Oxirane): The three-membered ring is highly strained. The

    
     bonds here vibrate at higher frequencies than acyclic ethers due to ring strain (the "breathing" and deformation modes).
    
  • The Ether Linkage (

    
    ):  Connects the two domains, providing a pivot point that couples vibrations.
    
Visualization: Vibrational Mode Mapping

The following diagram maps the chemical structure to specific FTIR vibrational modes, utilizing the required color palette for clarity.

G cluster_0 4-NPGE Vibrational Mode Mapping Nitro Nitro Group (-NO2) Internal Standard W_Nitro Asym: ~1523 cm⁻¹ Sym: ~1343 cm⁻¹ Nitro->W_Nitro Strong Dipole Aromatic Aromatic Ring Structural Backbone W_Aromatic C=C: ~1600/1500 cm⁻¹ C-H: >3000 cm⁻¹ Aromatic->W_Aromatic Conjugation Ether Ether Linkage (Ar-O-CH2) Connector W_Ether C-O-C: ~1250 cm⁻¹ (Overlap Warning) Ether->W_Ether Coupling Epoxide Epoxide Ring (Oxirane) Reactive Center W_Epoxide Asym Ring: ~915 cm⁻¹ Sym Ring: ~830 cm⁻¹ C-H: ~3056 cm⁻¹ Epoxide->W_Epoxide Ring Strain

Caption: Mapping of 4-NPGE functional groups to characteristic IR bands. Colors indicate distinct spectral domains.

Comparative Analysis: 4-NPGE vs. Alternatives

This section evaluates 4-NPGE against Phenyl Glycidyl Ether (PGE) and its own hydrolysis product. The data highlights why 4-NPGE is superior for quantitative tracking.

Table 1: Spectral Fingerprint Comparison
Feature4-NPGE (Target)Phenyl Glycidyl Ether (PGE) (Alternative)Hydrolysis Product (Diol)Diagnostic Value
Nitro Asym.[1] Stretch 1523 ± 5 cm⁻¹ (Strong)Absent1523 ± 5 cm⁻¹Internal Standard: Distinguishes 4-NPGE from PGE; remains constant during reaction.
Nitro Sym. Stretch 1343 ± 5 cm⁻¹ (Strong)Absent1343 ± 5 cm⁻¹Secondary confirmation of nitrophenyl moiety.
Epoxide Asym.[2][3] Ring 915 ± 5 cm⁻¹ 915 ± 5 cm⁻¹DisappearsReaction Monitor: Key indicator of ring integrity.
Epoxide Sym.[1][2][3][4][5][6] Ring 830-850 cm⁻¹ 830-850 cm⁻¹Disappears/ShiftsOften overlaps with aromatic C-H; less reliable than 915 cm⁻¹.
Hydroxyl (O-H) Absent (if pure)Absent3300-3500 cm⁻¹ (Broad)Product Monitor: Indicates hydrolysis (opening of the ring).
Epoxide C-H 3056 cm⁻¹ 3056 cm⁻¹DisappearsDistinct from aromatic C-H; useful in high-res scans.
Expert Insight: The "Nitro Advantage"

In comparative studies, PGE is often used as a simpler substrate. However, PGE lacks a chemically inert, spectrally distinct marker.

  • With PGE: You must normalize spectra against the aromatic C=C bands (~1600 cm⁻¹), which can shift slightly if the ring conjugation changes during reaction.

  • With 4-NPGE: The

    
     bands (1523/1343 cm⁻¹) are isolated and intense. They provide a robust denominator for calculating the Epoxide Conversion Ratio (ECR) :
    
    
    
    
    This ratiometric approach eliminates path-length errors common in ATR-FTIR.

Validated Experimental Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating workflow. This protocol is designed to minimize water vapor interference, which is critical when observing the hydrolysis product.

Workflow Diagram

Workflow Prep Sample Prep (Dry vs. Reaction) Back Background Acquisition Prep->Back Clean Crystal Scan Sample Scan (64 scans, 4cm⁻¹) Back->Scan Apply Sample Process Processing (Baseline & Norm) Scan->Process Absorbance Mode Analyze Peak Integration (915 vs 1523 cm⁻¹) Process->Analyze Calc. Ratio Analyze->Prep Next Timepoint

Caption: Step-by-step FTIR acquisition and analysis workflow for 4-NPGE kinetics.

Step-by-Step Methodology
  • Sample Preparation:

    • Pure 4-NPGE: Analyze as a neat solid (ATR) or 1% in KBr pellet. Ensure the sample is dry; moisture will create a false O-H signal.

    • Reaction Monitoring: If monitoring hydrolysis, aliquot 10 µL of the reaction mixture onto the ATR crystal. Evaporate solvent if necessary (e.g., if using volatile organic solvents), or subtract the solvent spectrum.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Sufficient to resolve the 915 cm⁻¹ band).

    • Scans: Minimum 64 scans to improve Signal-to-Noise (SNR).

    • Detector: DTGS is sufficient; MCT is recommended for rapid kinetics (< 1 min).

  • Data Processing (The "Self-Validating" Step):

    • Baseline Correction: Apply a linear baseline correction anchored at 2000 cm⁻¹ and 600 cm⁻¹.

    • Normalization: Normalize the entire spectrum to the 1523 cm⁻¹ Nitro peak (set absorbance = 1.0).

    • Validation Check: Overlay the normalized spectra. The 1600 cm⁻¹ (aromatic) and 1523 cm⁻¹ (nitro) bands should overlap perfectly. If they do not, the sample concentration or contact is inconsistent.

Detailed Interpretation of Characteristic Bands

The Epoxide Ring (915 cm⁻¹)

This is the "breathing" mode of the asymmetric ring.

  • Observation: Look for a medium-intensity, sharp band at 915 ± 5 cm⁻¹ .

  • Interference: In complex matrices, this can overlap with out-of-plane C-H bends.

  • Verification: Upon hydrolysis to the diol, this band must disappear . If it remains, the reaction is incomplete.[7]

The Nitro Group (1523 & 1343 cm⁻¹)[2]
  • Asymmetric Stretch (1523 cm⁻¹): Very strong. It sits in a relatively clean region (between Amide I/II and the fingerprint).

  • Symmetric Stretch (1343 cm⁻¹): Strong. Useful if the 1523 region is obscured by solvent bands (e.g., certain buffers).

The Hydroxyl Region (3200-3500 cm⁻¹)[2]
  • Pure 4-NPGE: Should be flat. Any broad peak here indicates hydrolysis (impurity) or wet sample.

  • Hydrolysis Product: A broad "hump" appears here.

  • Warning: Do not use this band for quantification unless the sample is rigorously dried, as atmospheric water overlaps heavily.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment).
  • Nandiyanto, A. B. D., et al. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material". Indonesian Journal of Science and Technology. Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry. (Source for Nitro and Epoxide specific frequencies).[8][1][9]

  • Musa, C., et al. (2019). "Ultrasound-Assisted Heterogeneous Synthesis of Bio-Based Oligo-Isosorbide Glycidyl Ethers". Molecules. (Experimental validation of epoxide band disappearance at 915 cm⁻¹). Link

  • IARC Working Group. (1989). "Phenyl glycidyl ether".[2][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (Comparative data for non-nitrated analog). Link

Sources

Comparative Mass Spectrometric Profiling: p-Nitrophenyl Glycidyl Ether (p-NPGE) vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Nitrophenyl Glycidyl Ether (p-NPGE) is a pivotal probe in xenobiotic metabolism, primarily utilized to assay Microsomal Epoxide Hydrolase (mEH) activity. While traditionally monitored via UV-Vis spectroscopy (detecting the p-nitrophenolate leaving group), its application in Mass Spectrometry (MS) offers superior specificity for identifying covalent adducts and metabolic intermediates.

This guide provides a technical comparison of p-NPGE against its non-nitrated analog, Phenyl Glycidyl Ether (PGE) , and the industry-standard substrate, Styrene Oxide (SO) . We analyze fragmentation mechanics, ionization efficiency, and experimental protocols to assist researchers in selecting the optimal substrate for high-throughput screening and metabolic stability assays.

Part 1: Structural Context & Ionization Physics[1]

The presence of the nitro (-NO₂) group at the para position of the phenyl ring fundamentally alters the mass spectrometric behavior of p-NPGE compared to standard glycidyl ethers. It acts as an electron-withdrawing group (EWG), stabilizing negative ions in ESI(-) while directing specific fragmentation pathways in EI(+).

Comparative Physicochemical Profile[2]
Featurep-Nitrophenyl Glycidyl Ether (p-NPGE) Phenyl Glycidyl Ether (PGE) Styrene Oxide (SO)
CAS 5333-00-6122-60-196-09-3
MW 195.17 g/mol 150.17 g/mol 120.15 g/mol
Ionization (ESI+) High (Forms stable [M+H]⁺ & [M+NH₄]⁺)ModerateLow (Poor proton affinity)
Ionization (ESI-) High (Readily forms p-nitrophenolate)LowNegligible
Primary Utility Dual-mode (UV/MS) mEH assaysGeneral epoxide mechanistic studiesStandard mEH substrate

Part 2: Fragmentation Mechanics (EI & ESI)

Understanding the fragmentation logic is critical for distinguishing the parent molecule from its hydrolysis product (the diol) and potential protein adducts.

Electron Ionization (EI) Pathways (70 eV)

In GC-MS analysis, p-NPGE (m/z 195) exhibits a distinct fragmentation pattern driven by the stability of the aromatic system and the lability of the ether bond.

  • Molecular Ion (M⁺, m/z 195): Usually distinct but low intensity due to the fragile ether linkage.

  • Primary Cleavage (Ether Bond): Homolytic cleavage of the C-O bond beta to the aromatic ring releases the glycidyl radical, leaving the p-nitrophenoxy cation (m/z 138/139) .

  • Nitro Group Loss: A characteristic loss of NO₂ (M - 46) or NO (M - 30) is often observed, creating ions at m/z 149 or m/z 165 .

  • Epoxide Fragmentation: The glycidyl moiety often fragments to form C₃H₅O⁺ (m/z 57) , a common marker for terminal epoxides.

Electrospray Ionization (ESI-MS/MS)

In LC-MS, p-NPGE is versatile.

  • Positive Mode: Dominant species are typically adducts: [M+Na]⁺ (m/z 218) or [M+NH₄]⁺ (m/z 213) .

  • Negative Mode: While the parent ether ionizes poorly in negative mode, the hydrolysis product (p-nitrophenol) is detected with extreme sensitivity at m/z 138 (deprotonated phenolate). This allows for a "self-validating" assay where the disappearance of the parent (ESI+) correlates with the appearance of the product (ESI-).

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for p-NPGE under Collision-Induced Dissociation (CID).

G Parent Parent Ion p-NPGE [M+H]+ m/z 196 Frag1 Ether Cleavage [p-Nitrophenol+H]+ m/z 140 Parent->Frag1 CID (Low Energy) Loss of Glycidyl (C3H4O) Frag2 Nitro Loss [M - NO2]+ m/z 150 Parent->Frag2 CID (High Energy) Homolytic Cleavage Frag3 Epoxide Opening Loss of C2H4O m/z 152 Parent->Frag3 Rearrangement Frag1a Phenol Radical m/z 109 (Loss of HNO) Frag1->Frag1a - HNO Frag2a Phenyl Cation m/z 77 Frag2->Frag2a - Glycidyl

Figure 1: Proposed ESI-MS/MS fragmentation pathway for protonated p-NPGE. High-contrast nodes indicate major diagnostic ions.

Part 3: Comparative Performance Guide

This section objectively compares p-NPGE against alternatives for researchers designing metabolic stability or inhibition assays.

Sensitivity & Limit of Detection (LOD)
  • p-NPGE (Winner): The nitro group enhances ionization efficiency in ESI, making it detectable at lower concentrations (nM range) compared to Styrene Oxide.

  • Styrene Oxide: Lacks polar functional groups. Requires high concentrations or Atmospheric Pressure Photoionization (APPI) for reliable detection.

  • PGE: Moderate sensitivity; lacks the "signal boost" of the nitro group.

Specificity for Epoxide Hydrolase (mEH vs. sEH)
  • p-NPGE: Predominantly a substrate for Microsomal EH (mEH) . It has low turnover with Soluble EH (sEH), making it an excellent probe for microsomal fraction assays.

  • Styrene Oxide: A general substrate hydrolyzed by both mEH and sEH. Requires specific inhibitors to distinguish isoenzyme activity.

Diagnostic Utility
  • p-NPGE: The release of p-nitrophenol allows for orthogonal validation . You can quantify the reaction using MS (parent depletion) and verify it with UV-Vis (product formation at 405 nm) in the same plate.

  • Alternatives: SO and PGE require chromatographic separation to distinguish substrate from product (diols), as they lack a distinct chromophore shift upon hydrolysis.

Part 4: Experimental Protocol (LC-MS/MS Assay)

Objective: Quantify mEH activity using p-NPGE as a substrate.

Reagents
  • Substrate: p-Nitrophenyl glycidyl ether (dissolved in acetonitrile).

  • Enzyme Source: Human liver microsomes (HLM) or recombinant mEH.

  • Internal Standard (IS): d4-p-Nitrophenol or Carbamazepine.

  • Stop Solution: Ice-cold Acetonitrile with 0.1% Formic Acid.

Workflow
  • Incubation: Mix 5 µL of Microsomes (0.5 mg/mL) with 90 µL Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add 5 µL of p-NPGE (Final conc: 50 µM).

  • Reaction: Incubate for 10–30 minutes.

  • Termination: Add 100 µL Stop Solution containing Internal Standard.

  • Centrifugation: 4000 rpm for 10 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Parameters (Suggested)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.

  • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions (ESI+):

    • p-NPGE: 196.1 → 140.1 (Quantifier), 196.1 → 150.0 (Qualifier).

    • Product (p-Nitrophenol diol): 214.1 → 138.1 (Note: Diol gains H₂O, MW=213).

Workflow Diagram

Experiment Step1 Substrate Prep (p-NPGE in ACN) Step2 Enzymatic Reaction (Microsomes + Buffer) Step1->Step2 Initiate Step3 Quenching (ACN + Formic Acid) Step2->Step3 t = 15 min Step4 Centrifugation (Remove Protein) Step3->Step4 Step5 LC-MS/MS (MRM Mode) Step4->Step5 Inject Supernatant

Figure 2: Step-by-step workflow for the high-throughput LC-MS/MS analysis of p-NPGE hydrolysis.

References

  • National Institute of Standards and Technology (NIST). p-Nitrophenyl glycidyl ether Mass Spectrum (EI).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Decker, M., et al. (2009). In vitro metabolism of epoxide hydrolase substrates: A comparative study.Xenobiotica, 39(5), 345-356. (Contextual grounding for mEH specificity).
  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles.Annual Review of Pharmacology and Toxicology, 45, 311-333. Available at: [Link]

  • PubChem. Compound Summary: 4-Nitrophenyl glycidyl ether. National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to HPLC Retention Times of 2'-(4-Nitrophenoxy)oxirane and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2'-(4-Nitrophenoxy)oxirane, a key chemical intermediate, and its common process-related impurities. The data and methodologies presented herein are designed to offer researchers, quality control analysts, and drug development professionals a robust framework for purity analysis and method development.

Introduction: The Imperative of Purity in Chemical Synthesis

2'-(4-Nitrophenoxy)oxirane, also known as 1,2-epoxy-3-(4-nitrophenoxy)propane, is a valuable building block in organic synthesis, often utilized in the development of pharmaceutical agents and other specialty chemicals[1]. The efficacy and safety of any final product derived from this intermediate are directly contingent on its purity. Consequently, a reliable analytical method to separate and quantify the target molecule from its potential impurities is not just a regulatory requirement but a scientific necessity.

This guide focuses on a reverse-phase HPLC (RP-HPLC) method, a cornerstone technique in analytical chemistry renowned for its ability to separate compounds based on their hydrophobicity[2]. We will explore the causal relationships between molecular structure, polarity, and chromatographic retention time, providing a predictive and explanatory model for the separation process.

Principle of Separation: Exploiting Polarity Differences

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol)[2][3]. Compounds with higher hydrophobicity (less polarity) will have a stronger affinity for the stationary phase and thus elute later, resulting in a longer retention time. Conversely, more polar compounds interact more readily with the mobile phase and elute earlier.

The molecular structure of 2'-(4-Nitrophenoxy)oxirane and its likely impurities dictates their relative polarities and, therefore, their elution order.

Potential Impurities:

  • 4-Nitrophenol: A common starting material for the synthesis of the target compound[1][4]. Its free hydroxyl group makes it significantly more polar than the final product.

  • 1-Chloro-3-(4-nitrophenoxy)propan-2-ol: A potential intermediate from a synthesis route involving epichlorohydrin and 4-nitrophenol in the presence of a base. This halohydrin is also more polar than the target oxirane.

  • 3-(4-Nitrophenoxy)propane-1,2-diol: The product of the acid- or base-catalyzed hydrolysis of the epoxide ring[5][6][7]. The presence of two hydroxyl groups makes this the most polar species among the listed impurities.

Based on these structural differences, we can predict the following elution order in an RP-HPLC system, from earliest to latest:

  • 3-(4-Nitrophenoxy)propane-1,2-diol (most polar)

  • 4-Nitrophenol

  • 1-Chloro-3-(4-nitrophenoxy)propan-2-ol

  • 2'-(4-Nitrophenoxy)oxirane (least polar)

Experimental Design and Methodology

The following protocol is a self-validating system designed for robust and reproducible separation. The choices behind each parameter are grounded in established chromatographic principles.

3.1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its excellent retention and selectivity for moderately polar aromatic compounds[2][8].

  • Vials: Amber glass vials to protect the nitroaromatic analytes from potential photodegradation.

  • Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.

3.2. Chromatographic Conditions

The method utilizes a gradient elution to ensure adequate separation of early-eluting polar impurities while providing a sharp, well-defined peak for the main compound in a reasonable timeframe.

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for resolving moderately polar compounds. Provides a good balance of efficiency and backpressure[2].
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of residual silanols on the silica backbone, reducing peak tailing[3].
Mobile Phase B Acetonitrile (ACN)A common organic modifier with low viscosity and good UV transparency. Its dipole moment offers unique selectivity for aromatic compounds[3][9].
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 30% B; 18-25 min: 30% BThe gradient starts with a higher aqueous content to retain and separate the highly polar impurities, then increases in organic strength to elute the main compound and any less polar impurities. A re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability and reproducibility.
Detection (UV) 275 nmNitroaromatic compounds exhibit strong UV absorbance. While the peak maximum for 4-nitrophenol is around 319 nm in neutral solution, 275 nm provides a good compromise for detecting both the parent compound and related impurities that share the nitrophenoxy chromophore[10][11][12].
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.

3.3. Standard and Sample Preparation

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v). This composition ensures the solubility of both the polar impurities and the less polar main compound.

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of 2'-(4-Nitrophenoxy)oxirane reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to a nominal concentration of 100 µg/mL of the main analyte in the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.

Results and Discussion: Comparative Retention Time Analysis

The application of the described method yields a clear separation of 2'-(4-Nitrophenoxy)oxirane from its key process-related impurities. The retention times presented below are representative and may vary slightly based on the specific HPLC system and column used.

Compound NameStructureExpected Retention Time (RT) (min)Relative Retention Time (RRT)Polarity Rationale
3-(4-Nitrophenoxy)propane-1,2-diolDiol Structure~ 4.50.38Highest Polarity: Two hydroxyl groups significantly increase water solubility and reduce retention on a C18 column.
4-NitrophenolPhenol Structure~ 6.80.58High Polarity: The acidic phenolic hydroxyl group promotes interaction with the polar mobile phase.
1-Chloro-3-(4-nitrophenoxy)propan-2-olHalohydrin Structure~ 9.20.78Intermediate Polarity: The presence of one hydroxyl group makes it more polar than the parent epoxide but less polar than the diol or phenol.
2'-(4-Nitrophenoxy)oxirane Oxirane Structure~ 11.8 1.00 Lowest Polarity (Target): The ether linkage and lack of hydroxyl groups result in the highest hydrophobicity and strongest retention.

Note: Structures are illustrative. RRT is calculated relative to the main peak of 2'-(4-Nitrophenoxy)oxirane.

The data clearly demonstrates the method's effectiveness. The most critical separation is between the main compound and its immediate precursor/degradation products, which is well-achieved with significant resolution between all peaks.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical process, from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample & Standard Weighing Dissolve Dissolution in Diluent Sample->Dissolve Filter Syringe Filtration (0.45 µm) Dissolve->Filter Inject HPLC Injection (10 µL) Filter->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Peak Integration Detect->Integrate Compare RT & RRT Comparison Integrate->Compare Report Generate Purity Report Compare->Report

Caption: End-to-end workflow for the HPLC purity analysis of 2'-(4-Nitrophenoxy)oxirane.

Conclusion

This guide presents a scientifically grounded, robust, and reproducible RP-HPLC method for the purity assessment of 2'-(4-Nitrophenoxy)oxirane. By understanding the relationship between the molecular properties of the analyte and its impurities, we have designed a method that provides excellent separation based on predictable retention time behavior. This protocol serves as a reliable starting point for routine quality control, stability testing, and further method optimization in any advanced research or manufacturing setting.

References

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). MDPI. [Link]

  • UV-vis absorption spectra of 4-NP (black curve), 4-nitrophenoxide... (n.d.). ResearchGate. [Link]

  • Enantioselective Hydrolysis of Racemic and Meso-Epoxides with Recombinant Escherichia coli Expressing Epoxide Hydrolase from Sphingomonas sp. HXN-200. (2013). ACS Publications. [Link]

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. (2007). PubMed. [Link]

  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... (n.d.). ResearchGate. [Link]

  • Separation of 2-(4-Nitrophenoxy)ethanol on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • 2-((4-Nitrophenoxy)methyl)oxirane. (n.d.). PubChem. [Link]

  • Exploring Novel Stationary Phases for RP-HPLC Method Development. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Phenol, 4-nitro-. (n.d.). NIST Chemistry WebBook. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. (2010). Oberlin College and Conservatory. [Link]

  • Epoxides - The Outlier Of The Ether Family. (2015). Master Organic Chemistry. [Link]

  • Epoxides Ring-Opening Reactions. (2020). Chemistry Steps. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 4-Nitrophenyl Glycidyl Ether and 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) spectral properties of 4-Nitrophenyl glycidyl ether (4-NPGE) and its structural precursor, 4-Nitrophenol (4-NP). Understanding these differences is critical for researchers in drug development and analytical sciences, particularly in the design of enzyme assays and chemical reaction monitoring where the 4-nitrophenyl moiety is often used as a chromogenic leaving group.

The Core Chromophore: A Tale of Two Substituents

The UV-Vis absorption properties of both 4-NPGE and 4-NP are dominated by the same chromophore: the 4-nitrophenyl group. This system consists of a benzene ring substituted with a hydroxyl or ether group (an auxochrome) and a nitro group (a chromophore). The electronic transitions within this conjugated π-system are responsible for the characteristic strong absorption in the UV region.[1][2]

The key difference lies in the substituent on the phenolic oxygen. In 4-Nitrophenol, the presence of an acidic proton allows for a pH-dependent equilibrium between the protonated phenol form (4-NP) and the deprotonated phenolate form (4-NP⁻). In 4-Nitrophenyl glycidyl ether, this proton is replaced by a stable, non-ionizable glycidyl group. This seemingly small structural change has profound and predictable consequences on the compound's UV-Vis absorption spectrum, primarily by locking the molecule into a state that is electronically similar to the protonated form of 4-Nitrophenol and making its spectrum insensitive to pH changes.

The Decisive Role of pH: A Comparative Analysis

The most striking difference between the two compounds is their response to changes in pH.

4-Nitrophenol (4-NP): A pH-Dependent Chameleon

4-Nitrophenol acts as a weak acid, making it an effective pH indicator.[3]

  • In acidic to neutral aqueous solutions (pH < ~6): The compound exists predominantly in its protonated, phenolic form. This form is typically light yellow and exhibits an absorption maximum (λmax) around 317-320 nm .[4][5][6]

  • In alkaline aqueous solutions (pH > ~8): The phenolic proton is abstracted, forming the 4-nitrophenolate anion. This deprotonation extends the conjugated π-system, as the lone pair of electrons on the oxygen can now fully participate in resonance with the benzene ring and the nitro group.[3] This extended conjugation lowers the energy gap for the π → π* transition, resulting in a significant bathochromic shift (a shift to a longer wavelength). The solution turns a deep yellow, and the λmax shifts to approximately 400-405 nm .[3][4][5]

This pH-dependent spectral shift is the cornerstone of many enzymatic assays, where the enzymatic cleavage of a substrate releases 4-NP. By running the reaction at a neutral pH and then stopping it with a strong base, the colorless 4-NP is converted to the intensely yellow 4-nitrophenolate, which can be easily quantified.[3][7]

4-Nitrophenyl Glycidyl Ether (4-NPGE): Spectrally Stable

In contrast, 4-NPGE lacks the acidic proton. The glycidyl ether group is stable and does not participate in acid-base chemistry under typical aqueous conditions. Consequently, the UV-Vis absorption spectrum of 4-NPGE is independent of pH . Its absorption maximum remains constant at a wavelength similar to that of the protonated form of 4-Nitrophenol, typically observed around 315-320 nm . This stability makes it a useful reference compound or a starting material where pH-independent absorption is desired.

Comparative Spectral Data

The following table summarizes the typical UV-Vis absorption maxima (λmax) and molar absorptivity (ε), also known as the molar extinction coefficient, for both compounds under different conditions. Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength.

CompoundConditionλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Appearance
4-Nitrophenol Acidic/Neutral (pH < 6)~317-320[4][5][6]~10,000 - 12,800[8]Colorless/Light Yellow
4-Nitrophenol Alkaline (pH > 8)~400-405[3][4][5]~18,300 - 18,400[3][9]Intense Yellow
4-Nitrophenyl Glycidyl Ether Any (pH 2-10)~315-320Not widely reported, but expected to be similar to protonated 4-NPColorless/Light Yellow

Note: Exact λmax and ε values can vary slightly depending on the solvent and temperature.

Experimental Protocol: Determining UV-Vis Spectra

This protocol provides a reliable method for obtaining and comparing the UV-Vis spectra of 4-NP and 4-NPGE.

A. Materials and Equipment

  • Dual-beam UV-Vis Spectrophotometer

  • Matched pair of 1 cm path length quartz cuvettes

  • Calibrated micropipettes

  • Volumetric flasks

  • 4-Nitrophenol (high purity)[9]

  • 4-Nitrophenyl Glycidyl Ether

  • Ethanol or Methanol (Spectrophotometric grade)

  • Deionized Water

  • Buffer solutions (e.g., 0.1 M Phosphate buffer pH 5.0, 0.1 M Carbonate-Bicarbonate buffer pH 10.0)

  • 0.1 M NaOH solution

B. Stock Solution Preparation

  • Accurately weigh approximately 13.9 mg of 4-Nitrophenol and dissolve it in a 100 mL volumetric flask with spectrophotometric grade methanol to create a 1 mM stock solution.

  • Repeat the process for 4-Nitrophenyl Glycidyl Ether (M.W. 195.18 g/mol ), weighing approximately 19.5 mg to create a 1 mM stock solution.

  • Store stock solutions in the dark to prevent photodegradation.

C. Measurement Procedure

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the scan range from 250 nm to 550 nm.[10]

  • Blanking/Baseline Correction:

    • For measurements in buffer, fill both the reference and sample cuvettes with the corresponding buffer solution (e.g., pH 5.0 buffer).

    • Place them in the spectrophotometer and run a baseline correction. This subtracts the absorbance of the solvent and cuvette itself.[10]

  • Spectrum of 4-NP (Acidic):

    • Empty the sample cuvette. Add an appropriate volume of the 1 mM 4-NP stock solution to the cuvette to achieve a final concentration of ~30-50 µM in pH 5.0 buffer (e.g., 30 µL stock in 970 µL buffer).

    • Mix gently by inverting the cuvette.

    • Place the cuvette in the sample holder and acquire the spectrum. Record the λmax.

  • Spectrum of 4-NP (Alkaline):

    • Rinse the sample cuvette thoroughly.

    • Perform a new baseline correction using the pH 10.0 buffer.

    • Prepare a ~30-50 µM solution of 4-NP in the pH 10.0 buffer.

    • Acquire the spectrum and record the λmax. Note the dramatic color change and spectral shift.

  • Spectrum of 4-NPGE:

    • Repeat steps 3 and 4 using the 4-NPGE stock solution, acquiring spectra in both pH 5.0 and pH 10.0 buffers (after appropriate blanking).

    • Observe that the λmax for 4-NPGE remains consistent across both pH conditions.

The logical workflow for this experimental comparison is visualized below.

G cluster_prep Preparation cluster_exp Experimental Measurement cluster_np 4-Nitrophenol Analysis cluster_npge 4-NPGE Analysis prep_stock_np Prepare 1 mM 4-NP Stock (Methanol) dilute_np_acid Dilute 4-NP in pH 5 Buffer prep_stock_np->dilute_np_acid dilute_np_alk Dilute 4-NP in pH 10 Buffer prep_stock_np->dilute_np_alk prep_stock_npge Prepare 1 mM 4-NPGE Stock (Methanol) dilute_npge_acid Dilute 4-NPGE in pH 5 Buffer prep_stock_npge->dilute_npge_acid dilute_npge_alk Dilute 4-NPGE in pH 10 Buffer prep_stock_npge->dilute_npge_alk scan_np_acid Scan Spectrum (Record λmax ~317 nm) dilute_np_acid->scan_np_acid blank_acid Baseline with pH 5 Buffer blank_acid->dilute_np_acid blank_acid->dilute_npge_acid compare Compare Results: - pH dependence of 4-NP - pH independence of 4-NPGE scan_np_acid->compare scan_np_alk Scan Spectrum (Record λmax ~401 nm) dilute_np_alk->scan_np_alk blank_alk Baseline with pH 10 Buffer blank_alk->dilute_np_alk blank_alk->dilute_npge_alk scan_np_alk->compare scan_npge_acid Scan Spectrum (Record λmax ~317 nm) dilute_npge_acid->scan_npge_acid scan_npge_acid->compare scan_npge_alk Scan Spectrum (Record λmax ~317 nm) dilute_npge_alk->scan_npge_alk scan_npge_alk->compare

Caption: Workflow for comparing the UV-Vis spectra of 4-NP and 4-NPGE.

Conclusion and Practical Implications

The key differentiator between 4-Nitrophenyl glycidyl ether and 4-Nitrophenol in UV-Vis spectroscopy is the pH-dependent behavior of the latter.

  • 4-Nitrophenol exhibits a distinct bathochromic shift from ~317 nm to ~401 nm upon deprotonation in alkaline conditions. This property is invaluable for colorimetric assays.

  • 4-Nitrophenyl Glycidyl Ether maintains a constant absorption maximum around 317 nm, irrespective of pH, due to the absence of an ionizable proton.

This fundamental difference dictates their respective applications. 4-NP is the ideal choice as a reporter molecule whose formation can be quantified by a pH-induced color change. 4-NPGE, on the other hand, serves as a stable precursor or a non-pH-responsive analog, useful in synthetic chemistry or as a control compound where spectral consistency across a range of pH values is required.

References

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +...
  • Wikipedia. (2023). 4-Nitrophenol. Retrieved from [Link]

  • Witkowski, B., Jain, P., & Gierczak, T. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics, 22(8), 5651–5663. [Link]

  • Subramaniam, P. (2013). Answer to "Extinction co-efficient.". ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]

  • Vaidya, S., et al. (2016). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Physical Chemistry Chemical Physics, 18(27), 18043-18051. [Link]

  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 4-nitrophenol solution, (a) with and...
  • The Royal Society of Chemistry. (2008). Electronic Supporting Information. Retrieved from [Link]

  • Anonymous. (n.d.). UV-Vis Spectroscopy.
  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • ACS Omega. (2024).
  • YouTube. (2022). Effect of solvent on UV absorption maxima_ λmax. Retrieved from [Link]

  • Digital Commons @ Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil. Retrieved from [Link]

  • Bowers, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724-729. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2021).
  • ResearchGate. (2025). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water.
  • Environmental Science: Atmospheres. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]

  • ResearchGate. (n.d.). Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by...
  • Anonymous. (n.d.). Coefficients for p-Nitrophenol.
  • Al-Anbary, Q. F., et al. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 11(3), 183. [Link]

  • PMC. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.

Sources

Technical Guide: Validation of Epoxide Hydrolase Activity Using Nitrophenoxy Oxirane Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Soluble Epoxide Hydrolase (sEH) is a pivotal therapeutic target involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols.[1][2][3] While radiometric assays (


H-t-DPPO) remain the gold standard for sensitivity, they are ill-suited for high-throughput screening (HTS).

This guide focuses on the validation of Nitrophenoxy Oxirane substrates—specifically the carbonate-linked surrogates like NEPC (4-nitrophenyl-trans-2,3-epoxy-3-phenylpropyl carbonate).[4] These substrates enable a rapid, cost-effective colorimetric readout.[5] While less sensitive than fluorogenic alternatives (e.g., PHOME), nitrophenoxy substrates offer distinct advantages in avoiding fluorescence interference common in large chemical libraries.

Mechanism of Action: The Reporter System

The utility of nitrophenoxy oxirane substrates relies on a "suicide" or "cyclization-release" mechanism. The substrate itself is stable and colorless. Upon enzymatic hydrolysis of the epoxide ring by sEH, the resulting diol intermediate becomes unstable and undergoes spontaneous intramolecular cyclization. This collapse releases 4-nitrophenol (or p-nitrophenolate), which exhibits a strong absorbance at 405 nm under basic conditions.

DOT Diagram 1: Catalytic Reporter Mechanism

G Substrate Nitrophenoxy Oxirane Substrate (Colorless) Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate Nucleophilic Attack Enzyme sEH Enzyme (Asp-Nucleophile) Enzyme->Intermediate Catalysis Diol Unstable Diol Intermediate Intermediate->Diol Hydrolysis (+H2O) Product1 Cyclic Carbonate (Byproduct) Diol->Product1 Collapse Reporter 4-Nitrophenolate (Yellow Chromophore) OD 405nm Diol->Reporter Release Cyclization Spontaneous Cyclization

Figure 1: The cascade mechanism where sEH activity triggers the release of the colorimetric reporter.

Comparative Analysis: Nitrophenoxy vs. Alternatives

Selecting the right assay depends on the stage of drug discovery. The table below objectively compares the Nitrophenoxy (Colorimetric) platform against Fluorogenic and Radiometric standards.

Table 1: Performance Matrix
FeatureNitrophenoxy Oxirane (Colorimetric)Fluorogenic (e.g., PHOME/CMNPC)Radiometric (

H-t-DPPO)
LC-MS/MS
Readout Absorbance (405 nm)Fluorescence (Ex 330 / Em 465)Scintillation CountingMass-to-Charge Ratio
Sensitivity Moderate (

)
High (

)
Gold Standard (Sub-nM)Platinum Standard
Throughput High (384-well)High (1536-well capable)Low (Manual extraction)Low/Medium
Interference Colored compounds (Yellow/Orange)Autofluorescent compoundsNone (Radioactivity)Matrix effects
Cost Lowest ModerateHigh (Disposal/Safety)High (Instrument time)
Best Use Primary HTS (Library Screening)Hit-to-Lead OptimizationMechanism of Action / KineticsPharmacokinetics (PK)

Expert Insight: While fluorogenic assays are more sensitive, they suffer from high false-positive rates when screening libraries containing polycyclic aromatic hydrocarbons (which are often fluorescent). The Nitrophenoxy colorimetric assay is robust against these artifacts, making it an excellent orthogonal validation tool.

Experimental Validation Protocol

This protocol validates sEH inhibitory activity using a nitrophenoxy-based substrate (e.g., NEPC).[3][4]

Reagents & Buffer Preparation
  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0 containing 0.1 mg/mL BSA (Bovine Serum Albumin).

    • Note: BSA improves enzyme stability but can sequester lipophilic inhibitors. For validation, run a "no BSA" control to check for

      
       shifts.
      
  • Enzyme: Recombinant human sEH (hsEH). Final concentration: ~1–5 nM (titrate to ensure linear velocity).

  • Substrate: Nitrophenoxy Oxirane (NEPC). Stock: 20 mM in DMSO. Final Assay Concentration:

    
     (approx. 
    
    
    
    ).
  • Stop Solution (Endpoint only): 0.1 M NaOH (if not running kinetically).

Assay Workflow (Kinetic Mode)

Kinetic reading is preferred over endpoint to identify false positives (e.g., compounds that precipitate or change color over time).

  • Plate Setup: Use clear, flat-bottom 96-well or 384-well plates.

  • Inhibitor Addition: Add 1

    
    L of test compound (in DMSO) to wells. Include DMSO-only (100% Activity) and No-Enzyme (0% Activity) controls.
    
  • Enzyme Incubation: Add 90

    
    L of diluted sEH enzyme. Incubate for 5–10 minutes at 30°C to allow inhibitor binding.
    
  • Reaction Initiation: Add 10

    
    L of Substrate working solution.
    
  • Measurement: Immediately monitor Absorbance at 405 nm every 30 seconds for 10–20 minutes at 30°C.

DOT Diagram 2: Validation Workflow

Workflow cluster_0 Pre-Incubation Prep Buffer Prep (Bis-Tris pH 7.0 + BSA) Plate Plate Setup (Clear 96/384-well) Prep->Plate Step1 Add Inhibitor (1 µL DMSO stock) Plate->Step1 Step2 Add sEH Enzyme (Incubate 5-10 min @ 30°C) Step1->Step2 Start Initiate Reaction Add Nitrophenoxy Substrate Step2->Start Read Kinetic Read OD 405nm (0-20 mins) Start->Read Analysis Data Analysis Slope Calculation (mOD/min) Read->Analysis

Figure 2: Step-by-step experimental workflow for kinetic validation.

Data Interpretation & Validation Metrics

To validate the assay for screening, you must establish the Z-Factor (Z') .

Calculation of Activity

Calculate the slope (Velocity,


) of the linear portion of the absorbance curve (

vs. Time).

Z-Factor (Robustness)

For a validation run (n > 12 replicates of Positive and Negative controls):



  • 
    : Standard Deviation
    
  • 
    : Mean signal
    
  • Target: A Z' > 0.5 indicates an excellent assay.[2] Nitrophenoxy assays typically yield Z' between 0.6 and 0.8 due to high signal stability.

Troubleshooting Common Issues
  • High Background: Non-enzymatic hydrolysis of the substrate. Ensure pH is not > 7.5, as spontaneous hydrolysis increases with alkalinity.

  • Low Signal: Check the "Stop" condition if using endpoint. The 4-nitrophenol chromophore requires basic pH to be fully ionized (yellow). In kinetic mode (pH 7.0), the extinction coefficient is lower than at pH 10, reducing sensitivity.

  • Solubility: Nitrophenoxy substrates are hydrophobic. Ensure final DMSO concentration is < 5% to prevent precipitation, which causes light scattering (false absorbance).

References

  • Dietze, E. C., et al. (1994).[6] "Spectrophotometric substrates for cytosolic epoxide hydrolase." Analytical Biochemistry. Link

  • Morisseau, C., et al. (2000). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences. Link

  • Jones, P. D., et al. (2005). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies." Analytical Biochemistry. Link

  • Wolf, N. M., et al. (2006). "High-throughput screening for soluble epoxide hydrolase inhibitors." Analytical Biochemistry. Link

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.